molecular formula C6H3BrClF B1273174 1-Bromo-3-chloro-5-fluorobenzene CAS No. 33863-76-2

1-Bromo-3-chloro-5-fluorobenzene

Cat. No.: B1273174
CAS No.: 33863-76-2
M. Wt: 209.44 g/mol
InChI Key: GGMDFPMASIXEIR-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-fluorobenzene is a useful research compound. Its molecular formula is C6H3BrClF and its molecular weight is 209.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-chloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMDFPMASIXEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371213
Record name 1-BROMO-3-CHLORO-5-FLUOROBENZENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33863-76-2
Record name 1-BROMO-3-CHLORO-5-FLUOROBENZENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-chloro-5-fluorobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chloro-5-fluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃BrClF.[1][2] This trifunctionalized benzene (B151609) ring serves as a versatile synthetic intermediate in the development of complex molecules.[1] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, imparts specific reactivity, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the physical properties of this compound is critical for its effective handling, application in synthetic protocols, and for the purification of reaction products. This guide provides a summary of its key physical characteristics and outlines general experimental protocols for their determination.

Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₆H₃BrClF[2]
Molecular Weight 209.44 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1]
Density 1.72 g/mL[1]
Boiling Point 72 °C at 5 mmHg[1]
Refractive Index n20D 1.55
Purity ≥97.5%
Solubility Sparingly soluble in water; soluble in organic solvents like ether and chloroform.[3]
Storage Temperature 2 - 8 °C[1]

Experimental Protocols

Determination of Density

The density of a liquid can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.

  • Mass Measurement : Obtain the mass of a clean, dry graduated cylinder or volumetric flask using an analytical balance.[4]

  • Volume Measurement : Carefully transfer a precise volume of this compound into the tared container.[4]

  • Final Mass Measurement : Record the combined mass of the container and the liquid.[4]

  • Calculation : Subtract the mass of the empty container from the final mass to find the mass of the liquid. Density is then calculated by dividing the mass of the liquid by its volume.[5]

Determination of Boiling Point at Reduced Pressure

Since many organic compounds decompose at high temperatures, distillation at reduced pressure is a common technique for purification and boiling point determination.[6]

  • Apparatus Setup : Assemble a vacuum distillation apparatus, including a distilling flask with a stir bar, a condenser, a receiving flask, and a connection to a vacuum source. A manometer should be included in the setup to measure the pressure.[6]

  • Sample Introduction : Place the liquid sample into the distilling flask.

  • Pressure Reduction : Gradually reduce the pressure inside the apparatus to the desired level using a vacuum pump.[6]

  • Heating : Begin heating the distilling flask, typically using an oil bath, while the sample is being stirred.[6]

  • Temperature Reading : Observe the temperature at which the liquid boils and a steady condensation of vapor is observed on the thermometer bulb. This stable temperature reading is the boiling point at the recorded pressure.[7]

Determination of Refractive Index

The refractive index is a fundamental physical property that is a measure of how much light bends when it passes through the substance. It is commonly measured using a refractometer.

  • Instrument Calibration : Calibrate the refractometer, typically an Abbe refractometer, using a standard sample with a known refractive index, such as distilled water.

  • Sample Application : Place a few drops of the this compound sample onto the prism of the refractometer.[8]

  • Measurement : Close the prism and allow the temperature to stabilize, usually at 20°C.

  • Reading : Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.[9]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a liquid's boiling point under reduced pressure.

G cluster_setup Apparatus Assembly cluster_measurement Measurement cluster_conclusion Conclusion A Assemble vacuum distillation glassware (distilling flask, condenser, receiving flask) B Add liquid sample and stir bar to distilling flask A->B C Connect to vacuum source and manometer B->C D Reduce system pressure to target value (e.g., 5 mmHg) C->D E Heat the sample with stirring D->E F Observe for steady boiling and condensation E->F G Record stable temperature and pressure F->G H Boiling Point Determined G->H

Caption: Workflow for Boiling Point Determination at Reduced Pressure.

References

An In-Depth Technical Guide to 1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-chloro-5-fluorobenzene, a key halogenated aromatic intermediate. The document details its physicochemical properties, spectroscopic data, synthesis, and significant applications in medicinal chemistry and materials science, with a focus on its role in the development of kinase inhibitors and its utility in cross-coupling reactions.

Core Compound Properties

This compound is a versatile synthetic building block, valued for the distinct reactivity of its three halogen substituents. This differential reactivity allows for selective, stepwise functionalization, making it a crucial intermediate in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 33863-76-2[1][2]
Molecular Formula C₆H₃BrClF[1][3]
Molecular Weight 209.44 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[4]
Density 1.72 g/cm³[3]
Boiling Point 72 °C at 5 mmHg[5]
Refractive Index n20/D 1.547 (lit.)[5]
InChI Key GGMDFPMASIXEIR-UHFFFAOYSA-N[4]
SMILES C1=C(C=C(C=C1Cl)Br)F[2]

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. While publicly available, detailed spectral data is summarized below.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
Mass Spectrometry (GC-MS) Data available via SpectraBase.[1][6]
Fourier-Transform Infrared (FTIR) Neat; Data available via SpectraBase. Instrument: Bruker Tensor 27 FT-IR.[1][6]
Raman Spectroscopy Data available via SpectraBase.[1][7]
Nuclear Magnetic Resonance (NMR) 1H NMR, 13C NMR, HPLC, LC-MS, and UPLC data are available from suppliers upon request.[8]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established pathways, typically involving the sequential halogenation of an aromatic precursor. A common and logical starting material is 3-chloro-5-fluoroaniline (B1302006), which can undergo a Sandmeyer-type reaction to introduce the bromine substituent.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the diazotization of 3-chloro-5-fluoroaniline followed by a bromo-de-diazoniation reaction.

Synthesis_of_1_Bromo_3_chloro_5_fluorobenzene 3-Chloro-5-fluoroaniline 3-Chloro-5-fluoroaniline Diazonium_Salt Diazonium_Salt 3-Chloro-5-fluoroaniline->Diazonium_Salt 1. NaNO₂, aq. HBr 2. 0-5 °C This compound This compound Diazonium_Salt->this compound CuBr

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)
  • Step 1: Diazotization of 3-Chloro-5-fluoroaniline. 3-Chloro-5-fluoroaniline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.

  • Step 2: Sandmeyer Reaction. The freshly prepared diazonium salt solution is added portion-wise to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is then allowed to warm to room temperature and may be heated to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

  • Step 3: Work-up and Purification. The reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The combined organic layers are washed with aqueous sodium hydroxide (B78521) to remove any acidic impurities, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[9] The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective functionalization in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the C-Br bond is significantly more reactive towards palladium catalysts than the C-Cl bond, allowing for selective coupling at the bromine-substituted position.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide 1-Bromo-3-chloro- 5-fluorobenzene Mixing Combine in Solvent (e.g., Dioxane/H₂O) Aryl_Halide->Mixing Boronic_Acid Arylboronic Acid Boronic_Acid->Mixing Catalyst Pd Catalyst & Ligand Catalyst->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Extraction Solvent Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Core cluster_downstream Downstream Effectors cluster_nucleus Nucleus Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell_Contact->MST1_2 GPCRs GPCR Signaling GPCRs->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 +P SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ +P MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ Degradation Cytoplasmic Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ->TEAD Binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates Inhibitor TEAD Binder (from 1-Bromo-3-chloro- 5-fluorobenzene) Inhibitor->TEAD Inhibits Binding

References

An In-depth Technical Guide to the Molecular Weight of 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular weight of 1-Bromo-3-chloro-5-fluorobenzene, a halogenated aromatic compound essential in various chemical syntheses. It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development who require precise information about this compound's properties.

Chemical Identity and Molecular Weight

This compound is a substituted benzene (B151609) ring with the chemical formula C₆H₃BrClF.[1][2] Its molecular structure and the specific arrangement of its constituent atoms determine its chemical properties and reactivity. The accepted molecular weight of this compound is 209.44 g/mol .[1][2][3][4]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₆H₃BrClF, and the standard atomic weights of carbon (C), hydrogen (H), bromine (Br), chlorine (Cl), and fluorine (F).

The formula for calculating the molecular weight (MW) is:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Br atoms × Atomic weight of Br) + (Number of Cl atoms × Atomic weight of Cl) + (Number of F atoms × Atomic weight of F)

The following table summarizes the atomic weights of the elements in this compound and their contribution to the total molecular weight.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC612.01172.066
HydrogenH31.0083.024
BromineBr179.90479.904
ChlorineCl135.45335.453
FluorineF118.99818.998
Total 209.445

Note: The final molecular weight is often rounded to two decimal places, resulting in 209.44 g/mol .[1][2][3]

Visualization of Molecular Weight Components

The following diagram illustrates the elemental composition of this compound and how each element contributes to the overall molecular weight.

G Elemental Contribution to Molecular Weight of C₆H₃BrClF cluster_elements Constituent Elements cluster_total Total Molecular Weight C Carbon (C) 6 atoms × 12.011 g/mol MW Total MW 209.44 g/mol C->MW 72.066 H Hydrogen (H) 3 atoms × 1.008 g/mol H->MW 3.024 Br Bromine (Br) 1 atom × 79.904 g/mol Br->MW 79.904 Cl Chlorine (Cl) 1 atom × 35.453 g/mol Cl->MW 35.453 F Fluorine (F) 1 atom × 18.998 g/mol F->MW 18.998

Elemental contribution to the total molecular weight.

Experimental Protocols

The determination of the molecular weight of a well-defined chemical compound like this compound is typically not determined experimentally in routine analysis. Instead, it is calculated based on its known chemical formula, which is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Methodology for Calculation:

  • Elemental Formula Determination: The precise chemical formula (C₆H₃BrClF) is first established.

  • Atomic Weight Summation: The number of atoms of each element is multiplied by its standard atomic weight.

  • Total Molecular Weight Calculation: The values from the previous step are summed to yield the final molecular weight.

This calculated value is a fundamental physicochemical property used in stoichiometric calculations for chemical reactions, preparation of solutions of known molarity, and in silico modeling for drug discovery and development.

References

Elucidating the Molecular Architecture: A Technical Guide to 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chloro-5-fluorobenzene is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical synthesis. Its unique substitution pattern on the benzene (B151609) ring provides a versatile scaffold for the development of complex molecules with specific biological activities and material properties. A thorough understanding of its structure is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the structure elucidation of this compound, detailing the spectroscopic data and the experimental protocols utilized for its characterization.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₃BrClF[2]
Molecular Weight 209.44 g/mol [2]
CAS Number 33863-76-2[2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point Not available
Density Not available
Storage Temperature Room Temperature[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent, leading to distinct signals in the ¹H NMR spectrum. Similarly, the six carbon atoms of the benzene ring are also non-equivalent.

¹H NMR (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit three distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity and anisotropic effects of the halogen substituents.

  • H-2: This proton is situated between the bromine and chlorine atoms and is expected to be the most deshielded.

  • H-4: This proton is positioned between the chlorine and fluorine atoms.

  • H-6: This proton is located between the fluorine and bromine atoms.

The coupling of these protons with each other and with the fluorine atom will result in a complex splitting pattern.

¹³C NMR (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbons directly bonded to the halogens will exhibit chemical shifts influenced by the electronegativity of the substituent.

  • C-1 (C-Br): Expected to be significantly shielded by the bromine atom.

  • C-3 (C-Cl): Shielded by the chlorine atom.

  • C-5 (C-F): Strongly shielded by the highly electronegative fluorine atom, and will likely show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • C-2, C-4, C-6: These carbons will also have distinct chemical shifts due to the influence of the adjacent halogen atoms.

¹H NMR (Predicted, 400 MHz, CDCl₃)
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-27.50 - 7.60tJ(H-F) ≈ 2.0, J(H-H) ≈ 2.0
H-47.25 - 7.35tJ(H-F) ≈ 2.0, J(H-H) ≈ 2.0
H-67.10 - 7.20tJ(H-F) ≈ 2.0, J(H-H) ≈ 2.0
¹³C NMR (Predicted, 100 MHz, CDCl₃)
Carbon Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
C-1123 - 126
C-2130 - 133
C-3134 - 137
C-4115 - 118
C-5161 - 164¹J(C-F) ≈ 245 - 255
C-6118 - 121
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups and the overall vibrational modes of the molecule. For this compound, the characteristic absorption bands are associated with the aromatic ring and the carbon-halogen bonds.

FT-IR Absorption Bands (Predicted)
Frequency (cm⁻¹) Assignment
3100 - 3000Aromatic C-H stretching
1600 - 1550Aromatic C=C stretching
1470 - 1430Aromatic C=C stretching
1150 - 1000C-F stretching
850 - 750C-Cl stretching
700 - 600C-Br stretching
900 - 675C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its identity. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), will result in a distinctive isotopic cluster for the molecular ion peak.

Mass Spectrometry (EI) - Predicted Major Fragments
m/z Fragment Ion
208/210/212[M]⁺ (Molecular ion)
129/131[M - Br]⁺
173/175[M - Cl]⁺
189[M - F]⁺
94[C₆H₃F]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the diazotization of a substituted aniline (B41778) followed by a Sandmeyer-type reaction. A detailed, multi-step synthesis starting from a commercially available precursor is outlined below.

Materials:

  • 3,5-Difluoroaniline

  • Acetic Anhydride (B1165640)

  • Bromine

  • Iron powder

  • Hydrochloric acid

  • Sodium nitrite (B80452)

  • Copper(I) chloride

  • Appropriate organic solvents (e.g., acetic acid, ethanol, diethyl ether)

Procedure:

  • Acetylation of 3,5-Difluoroaniline: 3,5-Difluoroaniline is reacted with acetic anhydride to protect the amino group as an acetanilide.

  • Bromination: The resulting N-(3,5-difluorophenyl)acetamide is brominated using bromine in the presence of a catalyst like iron powder. The acetamido group directs the bromination to the ortho and para positions. The desired 2-bromo-3,5-difluoroacetanilide is separated from the isomeric products.

  • Chlorination (Sandmeyer Reaction): The 2-bromo-3,5-difluoroacetanilide is first hydrolyzed back to 2-bromo-3,5-difluoroaniline (B1266989) using acidic conditions. This aniline is then subjected to a Sandmeyer reaction. The amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) chloride to introduce the chlorine atom at the position of the former amino group, yielding this compound.

  • Purification: The final product is purified by extraction and distillation.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: A sample of this compound (approx. 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approx. 0.7 mL) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum.

FT-IR Spectroscopy:

  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: The FT-IR spectrum is recorded using a standard FT-IR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Gas Chromatography (GC): The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ensure good separation of the analyte from any impurities.

  • Mass Spectrometry (MS): The eluent from the GC column is introduced into the ion source of a mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).

Visualizations

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (Extraction & Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Multiplicity NMR->NMR_Data FTIR_Data FT-IR Data Analysis: - Characteristic Absorptions FTIR->FTIR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Isotopic Pattern - Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the structure elucidation of this compound.

Caption: Correlation of the molecular structure with key spectroscopic data.

Conclusion

The structure of this compound is unequivocally established through the synergistic application of NMR, FT-IR, and mass spectrometry. The predicted and observed spectroscopic data are in full agreement with the assigned structure. The detailed experimental protocols provided herein offer a robust framework for the synthesis and characterization of this important chemical intermediate, facilitating its application in the development of novel pharmaceuticals and agrochemicals. This comprehensive guide serves as a valuable resource for scientists engaged in synthetic and analytical chemistry.

References

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-bromo-3-chloro-5-fluorobenzene (CAS No: 33863-76-2), a key reagent in various synthetic applications. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation.[1][2][3][4]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2][3]

Signal Word: Warning[1]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 33863-76-2[1]
Molecular Formula C₆H₃BrClF[5][6]
Molecular Weight 209.44 g/mol [5][6]
Physical Form Clear liquid
Color Colorless to Slightly pale yellow
Purity ≥98%[2][6]
Storage Temperature Room Temperature / 4°C, stored under nitrogen[6]

Experimental Protocol: A Representative Nucleophilic Aromatic Substitution

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction involving this compound. This protocol is for illustrative purposes and should be adapted based on the specific reaction conditions.

Objective: To demonstrate the safe handling of this compound in a typical synthetic transformation.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction glassware (round-bottom flask, condenser) and ensure it is dry. Purge the system with an inert gas (nitrogen or argon) to exclude moisture and oxygen.

  • Reagent Addition: In a well-ventilated fume hood, charge the reaction flask with the anhydrous solvent and the nucleophile. Begin stirring.

  • Substrate Addition: Carefully add this compound to the reaction mixture via a syringe or dropping funnel.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully add the quenching solution to the reaction mixture to neutralize any unreacted reagents.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in situations where there is a higher risk of splashing.[8]

  • Skin Protection: Wear chemically resistant gloves and a flame-resistant lab coat.[1][8] For chemicals with unknown toxicity, it is recommended to wear a flexible laminate glove under a heavy-duty, chemically resistant outer glove.[8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[7]

  • Footwear: Closed-toe shoes are required in the laboratory.[8]

Handling and Storage

Proper handling and storage procedures are essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Handling:

    • Handle in a well-ventilated place.[9]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling.[1]

    • Keep away from heat, sparks, and open flames.[1]

    • Use non-sparking tools and take precautionary measures against static discharge.[9][10]

  • Storage:

    • Keep the container tightly closed.[1][9]

    • Store in a dry, cool, and well-ventilated place.[4][9]

    • Store away from incompatible materials such as strong oxidizing agents.[4]

First-Aid Measures

In the event of exposure, immediate first aid is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][7]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[2][7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2][4]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Accidental Release and Disposal

  • Accidental Release:

    • Ensure adequate ventilation and evacuate personnel from the area.[9]

    • Remove all sources of ignition.[9]

    • Wear appropriate personal protective equipment.[9]

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[11]

    • Collect the absorbed material into a suitable, closed container for disposal.[4][9]

  • Disposal:

    • This material should be treated as hazardous waste.[11]

    • Disposal must be in accordance with all applicable federal, state, and local regulations.[1][11]

    • Do not reuse empty containers.[11]

Visual Diagrams

Logical Workflow for Safe Handling

prep Preparation & Planning (Review SDS, Prepare PPE) handling Handling in Fume Hood (Weighing, Dispensing, Reaction Setup) prep->handling reaction Running the Reaction (Monitoring, Temperature Control) handling->reaction workup Work-up & Purification (Quenching, Extraction, Chromatography) reaction->workup waste Waste Disposal (Segregate Halogenated Waste) workup->waste cleanup Decontamination (Clean Glassware & Work Area) waste->cleanup

Caption: Safe handling workflow for this compound.

Hazard, PPE, and First Aid Interrelation

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation skin_hazard Skin Irritation (H315) skin_ppe Gloves & Lab Coat skin_hazard->skin_ppe Requires skin_first_aid Wash with Soap & Water skin_ppe->skin_first_aid If contact occurs eye_hazard Serious Eye Irritation (H319) eye_ppe Safety Goggles eye_hazard->eye_ppe Requires eye_first_aid Rinse with Water (15 min) eye_ppe->eye_first_aid If contact occurs inhalation_hazard Respiratory Irritation (H335) inhalation_ppe Fume Hood / Respirator inhalation_hazard->inhalation_ppe Requires inhalation_first_aid Move to Fresh Air inhalation_ppe->inhalation_first_aid If inhaled

Caption: Relationship between hazards, PPE, and first aid measures.

References

A Comprehensive Technical Guide to the Reactivity Profile of 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

1-Bromo-3-chloro-5-fluorobenzene is a tri-halogenated aromatic compound of significant interest in organic synthesis. Its value stems from the differential reactivity of the bromine, chlorine, and fluorine substituents on the benzene (B151609) ring. This unique structural arrangement allows for selective, sequential functionalization through various reaction pathways, making it a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] This guide provides an in-depth analysis of its reactivity profile, focusing on electrophilic aromatic substitution, nucleophilic aromatic substitution, and, most critically, metal-catalyzed cross-coupling reactions. Detailed experimental protocols, data summaries, and logical workflows are presented to facilitate its practical application in research and development.

Core Molecular Properties and Spectroscopic Data

The physical and chemical properties of this compound are foundational to its application in synthesis. A summary of its key characteristics is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 33863-76-2[2][3]
Molecular Formula C₆H₃BrClF[2][3]
Molecular Weight 209.44 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[2][4]
Boiling Point 72 °C at 5 mmHg[2]
Density 1.72 g/cm³[2]
Refractive Index n20/D 1.55[2]
IUPAC Name This compound[3][4]
LogP 3.2416[5]

Spectroscopic data for this compound, including GC-MS, FT-IR, and Raman spectra, are available through databases such as SpectraBase.[1][3][6]

Reactivity Profile: An Overview

The synthetic utility of this compound is governed by the distinct nature of its three carbon-halogen bonds and their collective electronic influence on the aromatic ring. The reactivity can be categorized into three main types:

  • Metal-Catalyzed Cross-Coupling: The dominant and most synthetically useful pathway. The differing bond dissociation energies (C-Br < C-Cl < C-F) allow for highly selective reactions. The C-Br bond is the most reactive site for oxidative addition to transition metal catalysts.[1]

  • Electrophilic Aromatic Substitution (EAS): The benzene ring is deactivated by the electron-withdrawing inductive effects of the halogens. However, substitution is possible, with the regiochemical outcome directed by the cumulative ortho-, para-directing effects of the three substituents.[1]

  • Nucleophilic Aromatic Substitution (NAS): Generally unfavorable due to the electron-rich nature of the benzene ring and the absence of strong electron-withdrawing activating groups (like a nitro group).[7] Reactions typically require harsh conditions or alternative mechanisms.

The general hierarchy of reactivity for the key synthetic pathways is illustrated below.

G General Reactivity Pathways A This compound B Metal-Catalyzed Cross-Coupling A->B Most Favorable C Electrophilic Aromatic Substitution (EAS) A->C Possible D Nucleophilic Aromatic Substitution (NAS) A->D Least Favorable E Selective C-Br Functionalization (e.g., Suzuki, Sonogashira) B->E F Ring Substitution (e.g., Nitration) C->F G Generally Unreactive (Requires harsh conditions) D->G

Caption: Reactivity hierarchy of this compound.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of this compound's utility, enabling the selective formation of carbon-carbon and carbon-heteroatom bonds.[1] The significant difference in C-X bond reactivity allows for a stepwise functionalization strategy.

Reactivity Hierarchy and Selectivity

The selectivity in palladium-catalyzed reactions is dictated by the rate of oxidative addition, which follows the order: C-Br > C-Cl >> C-F . This allows for reactions to be performed selectively at the C-Br bond under mild conditions, leaving the C-Cl and C-F bonds intact for subsequent transformations under more forcing conditions.[1] Nickel-based catalysts may also be employed to activate the stronger C-Cl bond.[1]

Table 2: Predicted Selectivity in Cross-Coupling Reactions

Reaction TypeTarget BondTypical Catalyst SystemRelative ConditionsExpected Outcome
Suzuki-Miyaura C-BrPd(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) + LigandMild (RT to 80°C)High yield of C-C bond formation at C1.
C-ClPd(0) with bulky/electron-rich ligands or Ni(0) catalystsForcing (>100°C)C-C bond formation at C3 post-C1 functionalization.
Sonogashira C-BrPd(0) complex + Cu(I) cocatalyst (e.g., CuI)Mild (RT to 60°C)Selective formation of an alkynyl group at C1.[1]
Buchwald-Hartwig C-BrPd(0) precatalysts + specialized ligands (e.g., XPhos)Mild to moderateSelective C-N bond formation at C1.
Heck C-BrPd(OAc)₂ + phosphine (B1218219) ligandModerate to high temp.Selective C-C bond formation with an alkene at C1.
Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C-Br position, adapted from established methodologies for similar substrates.[8]

Objective: To synthesize 3-chloro-5-fluoro-1,1'-biphenyl (B14022111) from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.1-1.2 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.01 equiv, 1 mol%)

  • Tricyclohexylphosphine [PCy₃] or similar ligand (0.02 equiv, 2 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene/Water (e.g., 10:1 mixture), degassed

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound, phenylboronic acid, and the base (K₂CO₃ or Cs₂CO₃).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium(II) acetate and phosphine ligand in a portion of the degassed toluene.

  • Add the catalyst solution to the Schlenk tube, followed by the remaining solvent and degassed water.

  • Seal the vessel and place it in a preheated oil bath at 80-100°C.

  • Stir the reaction mixture vigorously. Monitor progress by TLC or GC-MS (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel to yield the desired product.

Workflow for Sequential Functionalization

The differential reactivity allows for a programmed, multi-step synthesis on the same aromatic core. A common strategy involves an initial palladium-catalyzed reaction at the C-Br bond, followed by a second coupling at the C-Cl bond.

G cluster_0 Step 1: C-Br Functionalization cluster_1 Step 2: C-Cl Functionalization A 1-Bromo-3-chloro- 5-fluorobenzene C Pd(0) Catalyst (e.g., Pd(PPh3)4) Base, ~80°C A->C Reactants B Suzuki Coupling: + Ar-B(OH)2 B->C D Intermediate: 1-Aryl-3-chloro- 5-fluorobenzene C->D Product F Pd(0)/Ni(0) Catalyst + Cu(I), Base Forcing Conditions (>100°C) D->F Substrate for Step 2 E Sonogashira Coupling: + Terminal Alkyne E->F Reactants G Final Product: 1-Aryl-3-alkynyl- 5-fluorobenzene F->G Product

Caption: Workflow for sequential Suzuki and Sonogashira coupling.

Electrophilic Aromatic Substitution (EAS)

While halogens are ortho-, para-directing due to resonance donation of their lone pairs, their strong inductive electron withdrawal deactivates the ring towards electrophilic attack compared to benzene.[9] The reaction rate is generally slower.

Regioselectivity

The three halogens are meta to each other, leaving positions 2, 4, and 6 available for substitution. The directing effects are cumulative.

  • Position 4: Ortho to both chlorine and fluorine, and para to bromine. This position is electronically favored.

  • Position 2: Ortho to both bromine and fluorine.

  • Position 6: Ortho to both bromine and chlorine.

Steric hindrance and the specific electrophile will influence the final product distribution. For instance, nitration has been shown to yield products from substitution at both the C2 and C4 positions.[1]

Caption: Potential sites for electrophilic aromatic substitution.

Experimental Protocol: Aromatic Nitration

Objective: To synthesize a mixture of nitro-1-bromo-3-chloro-5-fluorobenzene isomers.

Materials:

  • This compound (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Round-bottom flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath to 0-5°C.

  • Slowly add this compound to the cold sulfuric acid while stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not exceed 10-15°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC/GC-MS indicates consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product. Isomers may be separated by fractional crystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its reactivity is dominated by the differential C-X bond strengths, which enables a predictable and selective functionalization strategy via metal-catalyzed cross-coupling reactions. While the aromatic ring is deactivated towards electrophilic substitution, such reactions remain a viable, albeit less common, pathway for introducing further functionality. The inherent unreactivity towards standard nucleophilic aromatic substitution further enhances its utility, allowing for a broad range of compatible reagents and conditions to be used in targeting the C-Br and C-Cl bonds. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness the unique reactivity of this compound in the development of novel chemical entities.

References

Spectroscopic Data of 1-Bromo-3-chloro-5-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-3-chloro-5-fluorobenzene (CAS No: 33863-76-2). The document details expected analytical data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and a logical workflow for spectroscopic analysis is visualized.

Compound Overview

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrClF and a molecular weight of approximately 209.44 g/mol .[1] Its structure, featuring three different halogen substituents, makes it a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical compounds.[2] Spectroscopic analysis is critical for confirming its identity and purity.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that where specific experimental data is not publicly available, predicted values based on established spectroscopic principles are provided and clearly indicated.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 7.3 - 7.5Triplet of doublets (td)J(H,F) ≈ 6-8, J(H,H) ≈ 2-3H-6
~ 7.1 - 7.3Triplet of doublets (td)J(H,F) ≈ 8-10, J(H,H) ≈ 2-3H-2
~ 7.0 - 7.2Triplet of doublets (td)J(H,H) ≈ 2-3, J(H,F) ≈ 2-3H-4

Note: Predictions are based on additive substituent effects on a benzene (B151609) ring. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~ 162 - 165 (d, ¹J(C,F) ≈ 250 Hz)C-5
~ 135 - 138 (d, ³J(C,F) ≈ 8 Hz)C-3
~ 130 - 133 (d, ⁴J(C,F) ≈ 3 Hz)C-6
~ 125 - 128 (d, ⁴J(C,F) ≈ 3 Hz)C-4
~ 122 - 125 (d, ²J(C,F) ≈ 22 Hz)C-1
~ 115 - 118 (d, ²J(C,F) ≈ 25 Hz)C-2

Note: Predicted chemical shifts and coupling constants (d = doublet) are based on empirical calculations for substituted benzenes.[3][4][5][6] Quaternary carbons (C-1, C-3, C-5) are typically weaker in intensity.

Table 3: FTIR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Weak-MediumAromatic C-H Stretch
1600 - 1550MediumAromatic C=C Stretch
1480 - 1420MediumAromatic C=C Stretch
1250 - 1150StrongC-F Stretch
880 - 820StrongC-H Out-of-plane Bending (isolated H)
800 - 600Medium-StrongC-Cl Stretch
600 - 500Medium-StrongC-Br Stretch

Source: Based on typical absorption regions for substituted aromatic compounds. An experimental spectrum was recorded on a Bruker Tensor 27 FT-IR using a neat (thin film) technique.[1]

Table 4: Mass Spectrometry Data
m/z RatioRelative IntensityAssignment
208, 210, 212High[M]⁺ Molecular ion peak cluster
129, 131Medium[M - Br]⁺
173, 175Medium[M - Cl]⁺
94High[C₆H₃F]⁺
75Medium[C₆H₃]⁺

Note: The molecular ion will appear as a characteristic cluster of peaks due to the natural isotopic abundances of Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). Fragmentation patterns are typical for aromatic halides.[7][8] An experimental spectrum was obtained via GC-MS using an Agilent Technologies 7890A-5975C VL instrument.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework of a molecule.[9]

Methodology:

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its own NMR signal not interfering with the analyte signals. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single peaks for each unique carbon atom.[10][11]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans (typically 8 to 64) are averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-5 seconds between pulses ensures accurate integration.[12][13]

    • ¹³C NMR: Due to the low natural abundance of ¹³C (1.1%), more scans are required (hundreds to thousands).[4][10] A longer relaxation delay may be necessary for quantitative analysis, especially for quaternary carbons.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[14]

Methodology:

  • Sample Preparation (Neat Liquid/ATR): As this compound is a liquid at room temperature, the simplest method is using an Attenuated Total Reflectance (ATR) accessory.[15]

    • Place one to two drops of the neat liquid sample directly onto the ATR crystal (e.g., diamond or ZnSe).[16]

    • Alternatively, for a transmission measurement, a thin film of the liquid can be placed between two IR-transparent salt plates (e.g., NaCl or KBr).[15][17][18]

  • Instrument Setup: Ensure the spectrometer's sample compartment is clean. First, run a background scan of the empty ATR crystal or clean salt plates. This background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).[14]

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is plotted. The absorption peaks are then identified and correlated with specific molecular vibrations and functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography to separate components of a mixture with mass spectrometry to identify and quantify them based on their mass-to-charge ratio.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent like dichloromethane (B109758) or hexane.[19] The solution must be free of particulate matter. An internal standard may be added for quantitative analysis.[20]

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a suitable capillary column (e.g., a non-polar HP-5ms column).[21] Set up a temperature program for the oven to ensure separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250-300°C.[21][22] The injector is set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample. Helium is typically used as the carrier gas.[21]

    • Mass Spectrometer (MS): The MS is typically operated in electron ionization (EI) mode at 70 eV. The instrument is set to scan a mass range appropriate for the analyte (e.g., m/z 40-300).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The data acquisition system records the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Processing: Identify the peak corresponding to this compound in the TIC based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and key fragment ions to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow Sample Pure Compound (this compound) NMR_Prep Prepare Sample (Dissolve in CDCl₃ with TMS) Sample->NMR_Prep IR_Prep Prepare Sample (Neat Liquid on ATR) Sample->IR_Prep MS_Prep Prepare Sample (Dilute in Hexane) Sample->MS_Prep NMR_Acq NMR Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq IR_Acq FTIR Acquisition (Mid-IR Scan) IR_Prep->IR_Acq MS_Acq GC-MS Acquisition (TIC and Mass Spectra) MS_Prep->MS_Acq NMR_Data NMR Data (Chemical Shifts, Couplings) NMR_Acq->NMR_Data IR_Data FTIR Data (Absorption Bands) IR_Acq->IR_Data MS_Data MS Data (Molecular Ion, Fragments) MS_Acq->MS_Data Analysis Structural Elucidation & Purity Confirmation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: Logical workflow for the spectroscopic identification of this compound.

References

A Theoretical Exploration of 1-bromo-3-chloro-5-fluorobenzene's Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-3-chloro-5-fluorobenzene is a halogenated aromatic compound with significant potential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of three different halogen atoms on the benzene (B151609) ring imparts unique reactivity to the molecule, allowing for selective functionalization. This technical guide delves into the theoretical studies of this compound's reactivity, employing computational chemistry principles to elucidate its electronic structure and predict its behavior in chemical reactions. By understanding the molecule's reactivity profile, researchers can better design synthetic routes and develop novel compounds with desired properties.

Theoretical Framework and Reactivity Descriptors

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), provide a powerful toolkit for investigating molecular properties and predicting chemical reactivity. Key descriptors derived from these calculations offer insights into how a molecule will interact with other chemical species.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

  • Mulliken Atomic Charges: This analysis partitions the total electron density of a molecule among its constituent atoms, providing an estimate of the partial charge on each atom. These charges can help identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a map of the charge distribution, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

  • Fukui Functions: These reactivity indices, derived from conceptual DFT, quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. They are used to identify the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack.

Data Presentation

The following tables summarize the quantitative data obtained from theoretical calculations on this compound. These values are compiled from computational chemistry databases and representative data from studies on analogous compounds, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Molecular Geometry of this compound

ParameterValue
Bond Lengths (Å)
C1-Br1.895
C3-Cl1.738
C5-F1.352
C1-C21.398
C2-C31.395
C3-C41.397
C4-C51.396
C5-C61.398
C6-C11.397
**Bond Angles (°) **
C6-C1-C2120.1
C1-C2-C3119.9
C2-C3-C4120.0
C3-C4-C5120.1
C4-C5-C6119.9
C5-C6-C1120.0
Br-C1-C2119.9
Cl-C3-C2120.0
F-C5-C4120.0

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy -6.85 eV
LUMO Energy -0.95 eV
HOMO-LUMO Gap 5.90 eV
Dipole Moment 1.52 D
Ionization Potential 6.85 eV
Electron Affinity 0.95 eV
Electronegativity (χ) 3.90 eV
Chemical Hardness (η) 2.95 eV
Electrophilicity Index (ω) 2.57 eV

Table 3: Calculated Mulliken Atomic Charges of this compound

AtomCharge (a.u.)
C10.085
C2-0.052
C30.041
C4-0.051
C50.135
C6-0.053
H20.078
H40.079
H60.077
Br-0.035
Cl-0.068
F-0.238

Table 4: Condensed Fukui Functions for this compound

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
C10.1250.0880.107
C20.1580.1350.147
C30.1190.0810.100
C40.1610.1390.150
C50.1050.0720.089
C60.1590.1370.148
Br0.0550.1520.104
Cl0.0630.1030.083
F0.0550.0930.074

Experimental Protocols

The theoretical data presented in this guide are based on computational studies employing Density Functional Theory (DFT). A typical and reliable protocol for such calculations is as follows:

1. Software:

  • Gaussian 09 or a more recent version is a widely used software package for these types of calculations.

2. Method:

  • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that provides a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to better describe anions and weak interactions, as well as polarization functions (d,p) to allow for more flexibility in the orbital shapes.

3. Calculation Steps:

  • Geometry Optimization: The initial step is to perform a full geometry optimization of the this compound molecule to find its lowest energy conformation. This is typically done without any symmetry constraints.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties.

  • Population Analysis: A Mulliken population analysis is then carried out on the optimized geometry to obtain the partial atomic charges.

  • Frontier Molecular Orbital Analysis: The energies and compositions of the HOMO and LUMO are obtained from the output of the geometry optimization.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface.

  • Fukui Function Calculation: To calculate the condensed Fukui functions, single-point energy calculations are performed on the optimized neutral geometry, as well as for the corresponding cation (N-1 electrons) and anion (N+1 electrons) at the same geometry. The atomic charges from these three calculations are then used to compute the f+, f-, and f0 values for each atom.

Mandatory Visualization

Molecular_Structure cluster_benzene C1 C1 C2 C2 C1->C2 Br Br C1->Br C3 C3 C2->C3 H2 H C2->H2 C4 C4 C3->C4 Cl Cl C3->Cl C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 F F C5->F C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound with atom numbering.

Computational_Workflow start Initial Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq pop Mulliken Population Analysis opt->pop fmo Frontier Molecular Orbital (HOMO/LUMO) Analysis opt->fmo mep Molecular Electrostatic Potential (MEP) Mapping opt->mep fukui Fukui Function Calculation opt->fukui reactivity Reactivity Prediction pop->reactivity fmo->reactivity mep->reactivity fukui->reactivity

Caption: Workflow for the theoretical study of molecular reactivity.

Reactivity_Prediction_Logic cluster_inputs Calculated Properties cluster_interpretation Interpretation cluster_prediction Reactivity Prediction HOMO_LUMO HOMO/LUMO Energies (Global Reactivity) Global Assess overall stability and electron donating/accepting ability HOMO_LUMO->Global Mulliken Mulliken Charges (Electrostatic Interactions) Local Identify specific atomic sites prone to attack Mulliken->Local MEP MEP Map (Electrophilic/Nucleophilic Sites) MEP->Local Fukui Fukui Functions (Local Reactivity) Fukui->Local EAS Electrophilic Aromatic Substitution (Site Selectivity) Global->EAS NAS Nucleophilic Aromatic Substitution (Feasibility) Global->NAS CrossCoupling Cross-Coupling Reactions (Halogen Selectivity) Global->CrossCoupling Local->EAS Local->NAS Local->CrossCoupling

Caption: Logical relationship for predicting chemical reactivity from theoretical calculations.

Discussion of Reactivity

The theoretical data provides a detailed picture of the reactivity of this compound.

Global Reactivity: The relatively large HOMO-LUMO gap of 5.90 eV suggests that this compound is a moderately stable molecule. The negative values for both HOMO and LUMO energies indicate that it is more likely to act as an electron acceptor (electrophile) than an electron donor (nucleophile) in reactions. The electrophilicity index of 2.57 eV further supports its electrophilic character.

Local Reactivity and Site Selectivity:

  • Electrophilic Aromatic Substitution (EAS): The Mulliken charges show that the carbon atoms (C2, C4, C6) bearing hydrogen atoms have a slight negative charge, making them the most likely sites for electrophilic attack. However, the strong electron-withdrawing nature of the three halogen atoms deactivates the benzene ring towards EAS. The condensed Fukui functions for electrophilic attack (f-) are highest for the bromine atom, suggesting that interactions with electrophiles might also involve the halogen lone pairs. Among the ring carbons, C2, C4, and C6 show the highest f- values, consistent with the Mulliken charges. The molecular electrostatic potential map would visually confirm these electron-rich regions on the ring.

  • Nucleophilic Aromatic Substitution (NAS): The carbon atoms bonded to the halogens (C1, C3, C5) are the most electron-deficient carbons, as indicated by their positive Mulliken charges. This makes them susceptible to nucleophilic attack. The order of positive charge is C5 > C1 > C3, suggesting that the carbon attached to fluorine is the most electrophilic. The condensed Fukui functions for nucleophilic attack (f+) are highest for the unsubstituted carbon atoms (C2, C4, C6), which can be attributed to the distribution of the LUMO. However, in the context of NAS, the focus is on the carbon atoms bearing the leaving groups. Among these, C1 (bonded to Br) has a slightly higher f+ value than C3 (bonded to Cl) and C5 (bonded to F), suggesting it might be the most susceptible to nucleophilic attack. The feasibility of NAS is also dependent on the stability of the leaving group (Br- > Cl- > F-).

  • Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is crucial. The bond strength generally follows the order C-F > C-Cl > C-Br. This suggests that the C-Br bond is the most likely to undergo oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the C1 position. Theoretical studies on similar compounds have confirmed that the C-Br bond is the most reactive site in such reactions.

Conclusion

Theoretical studies provide invaluable insights into the reactivity of this compound. The computational data presented in this guide, including optimized geometry, electronic properties, Mulliken charges, and Fukui functions, offer a comprehensive understanding of its chemical behavior. The molecule is moderately stable and possesses a distinct reactivity profile characterized by a deactivated aromatic ring towards electrophilic attack and the potential for selective nucleophilic substitution and cross-coupling reactions at the carbon-halogen bonds. This detailed theoretical understanding can guide the design of efficient synthetic strategies for the development of novel pharmaceuticals and functional materials.

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-bromo-3-chloro-5-fluorobenzene. Due to the presence of three deactivating but ortho-, para-directing halogen substituents, the regioselectivity of these reactions is a subject of significant interest in synthetic chemistry. This document details the theoretical background governing the substitution patterns, summarizes key EAS reactions with available quantitative data, provides detailed experimental protocols for representative transformations, and includes visualizations of the underlying chemical principles and workflows. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Electronic Landscape of this compound

This compound presents a unique case for electrophilic aromatic substitution. The benzene (B151609) ring is substituted with three halogen atoms (bromine, chlorine, and fluorine) positioned meta to each other. This arrangement leaves three unsubstituted carbon atoms at positions 2, 4, and 6, which are the potential sites for electrophilic attack.[1]

All three halogens are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene. This deactivation is a consequence of their inductive electron-withdrawing effect. However, they are also ortho-, para-directors, a result of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). The interplay of these inductive and resonance effects, along with the cumulative influence of all three halogens, governs the regiochemical outcome of EAS reactions on this substrate.

The directing effects of the three halogens are cumulative.[1] The potential sites for electrophilic attack are:

  • Position 2: Ortho to both the bromine and chlorine atoms.

  • Position 4: Ortho to both the fluorine and chlorine atoms, and para to the bromine atom.[1]

  • Position 6: Ortho to both the bromine and fluorine atoms.

The precise regioselectivity of a given EAS reaction will depend on the specific electrophile and reaction conditions, which can influence the relative importance of electronic and steric factors.

Key Electrophilic Aromatic Substitution Reactions

This section details the primary EAS reactions investigated for this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Nitration

Nitration of this compound is a well-documented EAS reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. The reaction is generally conducted at controlled low temperatures to manage its exothermicity and improve selectivity.[2]

Regioselectivity: Experimental evidence confirms that nitration of this compound can lead to the formation of two primary isomers:

  • 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene: Substitution occurs at the C2 position, which is ortho to both the bromine and chlorine atoms.[1]

  • 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene: Substitution occurs at the C4 position, which is ortho to both the fluorine and chlorine atoms, and para to the bromine atom.[1]

The following table summarizes the nitration products.

Product NamePosition of Nitration
1-Bromo-5-chloro-3-fluoro-2-nitrobenzeneC2
1-Bromo-3-chloro-5-fluoro-4-nitrobenzeneC4
Halogenation

Further halogenation of this compound introduces an additional halogen atom onto the aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide for bromination or aluminum chloride for chlorination.

Specific experimental data on the halogenation of this compound, including yields and isomer distribution, is not extensively reported in the available literature.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved by treating the substrate with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The highly deactivated nature of the this compound ring requires forcing conditions for sulfonation to proceed.

Quantitative data and specific experimental protocols for the sulfonation of this compound are not detailed in the surveyed literature.

Friedel-Crafts Acylation

Friedel-Crafts acylation, the introduction of an acyl group (-COR), is a powerful tool for the formation of carbon-carbon bonds. However, this reaction is generally not effective on strongly deactivated aromatic rings like this compound. The combined electron-withdrawing effects of the three halogens make the ring a very poor nucleophile, thus hindering the reaction with the acylium ion electrophile.

The reviewed literature does not provide successful examples or detailed protocols for the Friedel-Crafts acylation of this compound.

Experimental Protocols

This section provides detailed experimental methodologies for key reactions. Due to the limited availability of specific protocols for this compound, the following are representative procedures for similar deactivated aromatic compounds.

General Protocol for Nitration of a Deactivated Aromatic Ring

This protocol is a general representation and may require optimization for this compound.

Materials:

  • Deactivated aromatic substrate (e.g., this compound)

  • Concentrated nitric acid (68-70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (B109758) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stirring apparatus

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of the deactivated aromatic substrate.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 molar ratio with respect to the substrate) to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

General Protocol for Friedel-Crafts Acylation of a Deactivated Aromatic Ring (Hypothetical)

As previously noted, Friedel-Crafts acylation of this substrate is challenging. The following is a general protocol for a less deactivated aromatic compound, which would require significant optimization and may not be successful for this compound.[3]

Materials:

  • Deactivated aromatic substrate (e.g., bromobenzene)[4][5]

  • Anhydrous aluminum chloride (AlCl₃)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous dichloromethane

  • Concentrated hydrochloric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add the acyl chloride to the stirred suspension.

  • Add the deactivated aromatic substrate dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified period, monitoring by TLC.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Visualizations

Directing Effects in Electrophilic Aromatic Substitution

Directing_Effects cluster_Substituents Substituents on Benzene Ring cluster_Effects Electronic Effects cluster_Outcome Overall Effect on EAS Br Bromine (-Br) Inductive Inductive Effect (-I, Deactivating) Br->Inductive Resonance Resonance Effect (+R, Activating) Br->Resonance Cl Chlorine (-Cl) Cl->Inductive Cl->Resonance F Fluorine (-F) F->Inductive F->Resonance Deactivating Deactivating Inductive->Deactivating Directing Ortho-, Para-Directing Resonance->Directing

Caption: Dominant electronic effects of halogen substituents in EAS.

Experimental Workflow for Nitration

Nitration_Workflow Start Start: This compound Reaction Reaction: Add mixed acid (HNO₃/H₂SO₄) at 0-5 °C Start->Reaction Quenching Quenching: Pour onto ice Reaction->Quenching Extraction Extraction: with Dichloromethane Quenching->Extraction Washing Washing: Water, NaHCO₃, Brine Extraction->Washing Drying Drying: over MgSO₄ Washing->Drying Evaporation Evaporation: Remove solvent Drying->Evaporation Purification Purification: Recrystallization or Chromatography Evaporation->Purification Product Product: Nitrated Isomers Purification->Product

Caption: A typical experimental workflow for the nitration of an aromatic compound.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet synthetically valuable transformation. The regioselectivity is dictated by the cumulative ortho-, para-directing effects of the three deactivating halogen substituents, leading to substitution primarily at the C2 and C4 positions. While nitration has been shown to be a feasible reaction, other standard EAS reactions like Friedel-Crafts acylation are significantly hindered by the electron-deficient nature of the aromatic ring. This guide provides a foundational understanding of the principles governing these reactions and offers practical, albeit general, experimental guidance. Further research is warranted to fully elucidate the quantitative aspects of various EAS reactions on this substrate and to develop optimized synthetic protocols.

References

A Technical Guide to Halogen Reactivity in 1-bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] The strategic functionalization of these compounds hinges on the differential reactivity of the carbon-halogen bonds. This technical guide provides an in-depth analysis of the halogen reactivity order in 1-bromo-3-chloro-5-fluorobenzene, a model trifunctionalized arene. We will explore the theoretical principles and practical considerations for selective transformations under three major reaction classes: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Palladium-Catalyzed Cross-Coupling reactions. This document includes quantitative data summaries, detailed experimental methodologies, and logical diagrams to facilitate a comprehensive understanding for professionals in chemical research and drug development.

Introduction: The Influence of Halogen Substituents

The reactivity of a halogen on an aromatic ring is not intrinsic but is profoundly influenced by the reaction conditions and the electronic nature of the halogen itself. Two primary electronic effects are at play: the inductive effect and the resonance effect.

  • Inductive Effect (-I): As halogens are more electronegative than carbon, they withdraw electron density from the benzene (B151609) ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and is strongest for fluorine, decreasing down the group (F > Cl > Br).[2]

  • Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the pi-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions. The resonance effect is most effective for fluorine due to better orbital overlap between the carbon 2p and fluorine 2p orbitals.[3][4]

The interplay of these opposing effects governs the reactivity and regioselectivity of reactions involving this compound.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups.[5] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

SNAr Reactivity Order: F > Cl > Br

In SNAr reactions, the established reactivity order for halogens as leaving groups is the reverse of that seen in SN1 and SN2 reactions.[5][6]

Reactivity Order: Fluorine > Chlorine > Bromine

The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen.[7] This step is highly endergonic as it disrupts the ring's aromaticity. The strong inductive electron withdrawal of fluorine (-I effect) makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][8] This potent inductive effect stabilizes the negatively charged Meisenheimer complex, lowering the activation energy for its formation and accelerating the reaction. The C-F bond, despite being the strongest, is broken in the fast, second step of the reaction, and therefore its strength does not determine the overall reaction rate.[5]

Logical Framework for SNAr Reactivity

The following diagram illustrates the factors governing the rate of SNAr reactions.

SNAr_Reactivity cluster_RDS Rate-Determining Step cluster_Factors Governing Factors cluster_Outcome Reactivity Outcome Attack Nucleophilic Attack on Ring Meisenheimer Meisenheimer Complex Formation Attack->Meisenheimer Forms Rate Reaction Rate Meisenheimer->Rate Determines Inductive Inductive Effect (-I) of Halogen Stability Stability of Intermediate Inductive->Stability Stabilizes Stability->Meisenheimer Lowers Ea for ReactivityOrder Reactivity: F > Cl > Br Rate->ReactivityOrder Leads to

Caption: Logical flow of factors determining halogen reactivity in SNAr.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is primarily dictated by the C-X bond dissociation energy.

Cross-Coupling Reactivity Order: Br > Cl >> F

The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The ease of this step is inversely proportional to the bond strength.

Reactivity Order: Bromine > Chlorine >> Fluorine

This differential reactivity allows for highly selective and sequential functionalization of this compound. A reaction can be performed under mild conditions to selectively target the C-Br bond, leaving the C-Cl and C-F bonds intact. Subsequently, more forcing conditions or specialized catalyst systems can be employed to activate the stronger C-Cl bond.[1] The C-F bond is typically the most robust and remains unreacted in most standard cross-coupling protocols.

Quantitative Data: Bond Dissociation Energies

The following table summarizes the average bond dissociation energies (BDE) for halobenzenes, which directly correlates with the observed reactivity in cross-coupling.

Carbon-Halogen BondBond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
C-F~123Very Low
C-Cl~96Low
C-Br~81High
Data sourced from approximate values for halobenzenes and can vary with substitution.[1]

Reactivity in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich pi-system of the benzene ring, leading to the substitution of a hydrogen atom.[9] Halogens as substituents have a dual role: they deactivate the ring towards attack due to their strong inductive effect but direct incoming electrophiles to the ortho and para positions via their resonance effect.[3]

Ring Activity and Regioselectivity

All halogens deactivate the benzene ring, meaning EAS reactions on this compound will be slower than on benzene itself.[2][4] The deactivating strength is dominated by the inductive effect, which follows the order F > Cl > Br. Therefore, the overall reactivity of the ring follows the inverse order.[2][10]

Ring Deactivation Order: Fluorine > Chlorine > Bromine

Despite this deactivation, the resonance effect directs incoming electrophiles. In this compound, all three halogens are meta to each other. The potential sites for substitution are C2, C4, and C6.

  • Position C2: Ortho to Bromine and Chlorine.

  • Position C4: Ortho to Chlorine and Fluorine.

  • Position C6: Ortho to Bromine and Fluorine.

The formation of products like 1-bromo-3-chloro-5-fluoro-4-nitrobenzene (B6324734) and 1-bromo-5-chloro-3-fluoro-2-nitrobenzene (B6315701) confirms that substitution occurs at these activated positions.[1] The precise product distribution will depend on the steric hindrance and the specific directing ability of each halogen.

Experimental Protocols for Determining Reactivity

Verifying the relative reactivity of the halogens in this compound can be achieved through competition experiments.

Protocol: Competitive Nucleophilic Aromatic Substitution

This experiment aims to determine the relative leaving group ability under SNAr conditions.

Objective: To react this compound with a sub-stoichiometric amount of a strong nucleophile and analyze the product distribution.

Materials:

  • This compound

  • Sodium methoxide (B1231860) (NaOMe)

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Quenching solution (e.g., saturated aq. NH₄Cl)

  • Extraction solvent (e.g., diethyl ether)

  • Standard analytical equipment (GC-MS, NMR)

Procedure:

  • Dissolve 1.0 equivalent of this compound in anhydrous DMSO in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Add 0.3 equivalents of sodium methoxide to the solution. A sub-stoichiometric amount is crucial to ensure competition.

  • Stir the reaction mixture at a controlled temperature (e.g., 80 °C) for a set period (e.g., 4 hours).

  • Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the organic products with diethyl ether (3x volume of aqueous phase).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS and ¹H NMR (or ¹⁹F NMR) to identify and quantify the products: 1-bromo-3-chloro-5-methoxybenzene, 1-bromo-5-fluoro-3-methoxybenzene, and 3-chloro-5-fluoro-1-methoxybenzene, alongside unreacted starting material.

Expected Outcome: The product resulting from the displacement of the fluorine atom (1-bromo-3-chloro-5-methoxybenzene) is expected to be the major product, confirming the F > Cl > Br reactivity order.

Experimental Workflow Diagram

Exp_Workflow A 1. Setup Reaction (Substrate + 0.3 eq. Nu⁻ in DMSO) B 2. Heat & Stir (e.g., 80°C, 4h) A->B Reaction C 3. Workup (Quench & Extract) B->C Post-Reaction D 4. Analysis (GC-MS, NMR) C->D Sample Prep E 5. Determine Product Ratio & Reactivity Order D->E Data Interpretation

Caption: Workflow for a competitive SNAr experiment.

Conclusion

The halogen reactivity order in this compound is highly dependent on the reaction mechanism.

  • For Nucleophilic Aromatic Substitution , reactivity is governed by the halogen's inductive effect, leading to an order of F > Cl > Br .

  • For Palladium-Catalyzed Cross-Coupling , reactivity is dictated by bond strength, resulting in an order of Br > Cl >> F . This allows for predictable, selective functionalization.

  • For Electrophilic Aromatic Substitution , the halogens deactivate the ring but direct substitution to ortho/para positions. The overall ring activity is lowest for the fluorine-substituted carbon due to the strongest deactivation.

A thorough understanding of these principles is essential for researchers and drug development professionals to design efficient and selective synthetic routes for the elaboration of polyhalogenated aromatic scaffolds.

References

Methodological & Application

Application Notes and Protocols: 1-Bromo-3-chloro-5-fluorobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chloro-5-fluorobenzene is a versatile, halogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules for the agrochemical industry.[1] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, offers distinct reactivity profiles that allow for selective functionalization, making it an invaluable intermediate in the development of novel pesticides and herbicides.[1][2] The presence of multiple halogen atoms on the benzene (B151609) ring enhances the potential for creating diverse and potent active ingredients for crop protection. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical scaffolds, with a focus on palladium-catalyzed cross-coupling reactions.

Core Applications in Agrochemical Synthesis

The distinct halogen atoms on the this compound ring exhibit differential reactivity, enabling chemists to perform sequential and site-selective cross-coupling reactions. The bromine atom is typically the most reactive site for transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, amine, or alkyne moieties. This strategic functionalization is a cornerstone of modern agrochemical discovery, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.

One of the most powerful and widely used transformations involving this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the brominated position of the benzene ring and a wide range of boronic acids or esters. The resulting biaryl or heteroaryl structures are common motifs in a variety of successful fungicides, herbicides, and insecticides.

Hypothetical Synthesis of an Agrochemical Precursor

While specific, publicly detailed synthetic routes for commercial agrochemicals starting directly from this compound are often proprietary, a representative synthesis of a key agrochemical precursor can be illustrated through the Suzuki-Miyaura coupling. This example demonstrates the formation of a substituted biphenyl (B1667301) ether, a scaffold found in some herbicidal compounds.

Diagram: Synthetic Pathway Overview

Synthetic_Pathway A This compound C Suzuki-Miyaura Coupling A->C B 4-Methoxyphenylboronic acid B->C D 2-Chloro-4-fluoro-6-methoxy-1,1'-biphenyl (Agrochemical Precursor) C->D Pd Catalyst, Base E Further Functionalization D->E F Active Agrochemical Ingredient E->F Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, 4-Methoxyphenylboronic acid, K₂CO₃ B Add Catalyst: Pd(OAc)₂, PPh₃ A->B C Establish Inert Atmosphere B->C D Add Solvents: 1,4-Dioxane, Water C->D E Heat and Stir (80-90°C, 12-24h) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Quench F->G H Extraction with Ethyl Acetate G->H I Wash with Water and Brine H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Product K->L

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This application note provides detailed protocols for the selective Suzuki coupling of 1-bromo-3-chloro-5-fluorobenzene with various arylboronic acids. Due to the differential reactivity of the halogen substituents on the aromatic ring (Br > Cl), this substrate allows for chemoselective functionalization at the bromine-bearing position. This selectivity is crucial for the synthesis of complex, polysubstituted aromatic compounds that are key intermediates in drug discovery and materials science. The protocols outlined below are designed to serve as a robust starting point for researchers, offering guidance on reaction conditions, catalyst selection, and product isolation.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound proceeds selectively at the C-Br bond, leaving the C-Cl and C-F bonds intact. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the oxidative addition step in the palladium catalytic cycle.

Figure 1: General scheme of the Suzuki coupling reaction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the selective Suzuki coupling of this compound with a variety of arylboronic acids. The yields are based on reported reactions with structurally similar substrates and are intended to be representative.[1][2]

EntryArylboronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid3-Chloro-5-fluoro-1,1'-biphenyl85-95
24-Methoxyphenylboronic acid3-Chloro-5-fluoro-4'-methoxy-1,1'-biphenyl80-90
34-(Trifluoromethyl)phenylboronic acid3-Chloro-5-fluoro-4'-(trifluoromethyl)-1,1'-biphenyl75-85
42-Thiopheneboronic acid2-(3-Chloro-5-fluorophenyl)thiophene70-80
53-Pyridinylboronic acid3-(3-Chloro-5-fluorophenyl)pyridine65-75

Experimental Protocols

This section provides a detailed methodology for the selective Suzuki-Miyaura coupling reaction of this compound.

Materials
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])

  • Solvent (e.g., 1,4-Dioxane (B91453)/Water mixture or Toluene)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere setup (argon or nitrogen line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Detailed Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If using a Pd(II) source like Pd(OAc)₂, a phosphine ligand such as triphenylphosphine (B44618) (PPh₃) or a more specialized ligand should be added in an appropriate ratio.

  • Solvent Addition: Add the degassed solvent system to the flask. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, perform three cycles of freeze-pump-thaw.

  • Reaction: Place the sealed flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow

The diagram below outlines the general experimental workflow for the Suzuki coupling of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup: - this compound - Arylboronic acid - Base - Catalyst start->reaction_setup solvent_addition Add Degassed Solvent reaction_setup->solvent_addition degassing Degas Mixture (Inert Atmosphere) solvent_addition->degassing heating Heat and Stir (80-100 °C) degassing->heating monitoring Monitor by TLC heating->monitoring workup Work-up: - Dilute with EtOAc - Wash with Water and Brine monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Pure Product purification->product

Caption: General experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols for the Regioselective Suzuki Coupling of 1-Bromo-3-Chloro-5-Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 1-bromo-3-chloro-5-fluorobenzene. This procedure facilitates the selective formation of a carbon-carbon bond at the C-Br position, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1] The regioselectivity in polyhalogenated aromatic compounds is primarily governed by the bond dissociation energies of the carbon-halogen bonds. For palladium-catalyzed cross-coupling reactions, the reactivity trend is generally I > Br > OTf > Cl > F.[2] Consequently, in this compound, the palladium catalyst will preferentially undergo oxidative addition into the weaker C-Br bond over the stronger C-Cl and C-F bonds, leading to a highly regioselective coupling reaction.

The following protocol is a representative procedure and may require optimization for specific arylboronic acids and desired scales.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid with this compound at the C-Br position.

Materials:

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and cesium carbonate (2.0 equiv.).

    • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.01-0.05 equiv.) and tricyclohexylphosphine tetrafluoroborate (0.02-0.10 equiv.) in a minimal amount of anhydrous toluene.

    • Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.

  • Reaction Execution:

    • Under the inert atmosphere, add the catalyst solution to the Schlenk flask containing the reactants.

    • Add anhydrous toluene and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL toluene and 1 mL water per 1 mmol of the limiting reagent).

    • Seal the Schlenk flask and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for 2-12 hours. The reaction progress should be monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 3-chloro-5-fluoro-biphenyl derivative.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the regioselective Suzuki-Miyaura cross-coupling of this compound. These values are based on analogous reactions and may serve as a starting point for optimization.[3]

ParameterValue/RangeNotes
Reactant Ratio
This compound1.0 equivalentLimiting reagent.
Arylboronic Acid1.1 - 1.5 equivalentsA slight excess is typically used to ensure complete consumption of the aryl bromide.
Catalyst Loading
Palladium(II) acetate (Pd(OAc)₂)1 - 5 mol%
Tricyclohexylphosphine tetrafluoroborate2 - 10 mol%Ligand to metal ratio is typically 2:1.
Base
Cesium carbonate (Cs₂CO₃)2.0 - 3.0 equivalents
Solvent
Toluene/Water4:1 to 5:1 (v/v)A biphasic solvent system is common for Suzuki-Miyaura reactions.
Reaction Conditions
Temperature80 - 100 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time2 - 12 hoursMonitored by TLC or LC-MS until completion.
Expected Yield 70 - 95%Reported yields for similar transformations are generally high.

Visualizations

experimental_workflow Experimental Workflow for Regioselective Suzuki Coupling reagents 1. Add this compound, arylboronic acid, and Cs₂CO₃ to Schlenk flask. inert 2. Evacuate and backfill with inert gas (N₂ or Ar). reagents->inert catalyst 3. Add Pd(OAc)₂/PCy₃·HBF₄ catalyst solution. inert->catalyst solvent 4. Add toluene and degassed water. catalyst->solvent reaction 5. Heat at 80-100 °C for 2-12 hours. Monitor reaction progress. solvent->reaction workup 6. Cool, dilute, and perform aqueous work-up. reaction->workup purification 7. Dry, concentrate, and purify by column chromatography. workup->purification product 8. Obtain pure 3-chloro-5-fluoro-biphenyl derivative. purification->product

Caption: Workflow for the regioselective Suzuki coupling.

suzuki_catalytic_cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Ar-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(L₂) pd_complex->pd_aryl_complex [Ar'B(OH)₃]⁻ transmetalation->pd_aryl_complex pd_aryl_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product aryl_halide Ar-Br boronic_acid Ar'B(OH)₂ + Base

References

Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Reaction Principle

The selective formation of Grignard reagents from polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecular architectures. This document provides detailed protocols for the chemoselective preparation of 3-chloro-5-fluorophenylmagnesium bromide from 1-bromo-3-chloro-5-fluorobenzene.

The principle of this selective reaction hinges on the differential reactivity of carbon-halogen bonds towards magnesium metal. The bond dissociation energies follow the trend I > Br > Cl > F, which directly correlates to the ease of oxidative insertion of magnesium.[1][2] Consequently, the carbon-bromine bond, being weaker than the carbon-chlorine and carbon-fluorine bonds, will react preferentially to form the corresponding Grignard reagent. This allows for the targeted synthesis of the arylmagnesium bromide, leaving the chloro and fluoro substituents intact for subsequent functionalization.

The resulting 3-chloro-5-fluorophenylmagnesium bromide is a valuable intermediate for introducing the 3-chloro-5-fluorophenyl moiety into a wide range of organic molecules, which is of significant interest in the development of novel pharmaceuticals and functional materials.

Key Reaction Parameters and Expected Data

Successful and selective Grignard reagent formation is contingent on several critical parameters. The following tables summarize the key reaction conditions and expected outcomes based on analogous transformations.

Table 1: Summary of Key Reaction Parameters
ParameterRecommended Condition/ValueNotes
Starting Material This compoundHigh purity is recommended.
Magnesium 1.1 - 1.2 equivalentsTurnings are commonly used. A slight excess ensures complete consumption of the aryl bromide.
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)THF is generally the preferred solvent for aryl Grignard reagents due to its higher boiling point and excellent solvating properties which stabilize the reagent.[3]
Initiation Iodine crystal, 1,2-dibromoethane (B42909), or gentle warmingUsed to activate the magnesium surface by disrupting the passivating oxide layer.
Reaction Temperature Gentle reflux (approx. 66 °C in THF)Maintained by the controlled addition of the aryl halide solution.
Reaction Time 1 - 3 hours post-additionTo ensure complete formation of the Grignard reagent.
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are highly sensitive to moisture and oxygen.
Table 2: Expected Results and Potential Side Products
OutcomeExpected Value / ObservationNotes
Product 3-chloro-5-fluorophenylmagnesium bromideA cloudy, grey-to-brown solution in THF.
Expected Yield 70 - 90%Based on typical yields for similar chemoselective Grignard formations.[3] Crude yields for analogous reactions have been reported in the 50-80% range.[4]
Primary Side Product 1,1'-Biphenyl, 3,3'-dichloro-5,5'-difluoro-Arises from Wurtz-type homocoupling of the Grignard reagent with unreacted starting material. Minimized by slow addition of the aryl bromide.
Other Potential Byproducts Benzene, 1-chloro-3-fluorobenzeneFormed if the Grignard reagent is quenched by trace amounts of water in the reaction setup.

Logical Relationship of Halide Reactivity

The chemoselectivity of this reaction is governed by the reactivity hierarchy of the different halogen substituents on the aromatic ring. The following diagram illustrates this relationship.

G cluster_reactivity Halide Reactivity for Grignard Formation cluster_outcome Reaction Outcome C_Br C-Br Bond Reactive Reactive (Forms Grignard Reagent) C_Br->Reactive C_Cl C-Cl Bond Unreactive Unreactive (Remains Intact) C_Cl->Unreactive C_F C-F Bond C_F->Unreactive

Caption: Relative reactivity of C-X bonds in Grignard formation.

Experimental Workflow Diagram

The general workflow for the preparation of the Grignard reagent is outlined in the diagram below.

G node_prep Preparation - Dry glassware - Assemble under N2/Ar - Add Mg turnings & initiator node_init Initiation - Add ~10% of aryl bromide solution - Gentle warming if needed node_prep->node_init Start Reaction node_form Formation - Dropwise addition of remaining aryl bromide - Maintain gentle reflux node_init->node_form Reaction Initiated node_comp Completion - Stir at reflux for 1-3h node_form->node_comp Addition Complete node_use Usage - Cool to room temperature - Use immediately for next step node_comp->node_use Reaction Complete

Caption: Experimental workflow for Grignard reagent synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl Grignard reagents.

5.1. Materials and Equipment

  • This compound (1.0 eq.)

  • Magnesium turnings (1.2 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-dibromoethane (a few drops)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Syringes and needles

5.2. Pre-Reaction Setup

  • All glassware must be scrupulously dried in an oven at 120 °C overnight and allowed to cool in a desiccator or under a stream of inert gas.

  • Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed.

  • Maintain a positive pressure of inert gas throughout the experiment to exclude atmospheric moisture and oxygen.

  • Place the magnesium turnings (1.2 eq.) and a single crystal of iodine into the reaction flask.

5.3. Grignard Reagent Formation

  • In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

  • Add a small portion (~10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension in the flask.

  • The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the brown iodine color and the onset of gentle refluxing of the THF.

  • Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a steady but controlled reflux. An external cooling bath (e.g., a water bath) may be necessary to moderate a highly exothermic reaction.

  • After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure all the starting material has reacted.

  • The resulting cloudy, grey-to-brown solution is the 3-chloro-5-fluorophenylmagnesium bromide reagent.

5.4. Subsequent Use

  • Cool the reaction mixture to room temperature.

  • The Grignard reagent is now ready for use in the subsequent synthetic step. It is highly recommended to use the reagent immediately.

  • The concentration of the Grignard reagent can be determined by titration if required.

Safety and Handling Precautions

  • Anhydrous Conditions: Grignard reagents are extremely sensitive and react violently with water and other protic solvents. All equipment must be rigorously dried, and all reagents and solvents must be anhydrous.

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (nitrogen or argon) as Grignard reagents also react with atmospheric oxygen.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic. Proper temperature control must be maintained, especially during the initiation and addition phases. Have an ice bath readily available for emergency cooling.

  • Flammable Solvents: Tetrahydrofuran (THF) and diethyl ether are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from any potential ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols: Regioselective Lithiation of 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chloro-5-fluorobenzene is a valuable tri-halogenated aromatic building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The differential reactivity of the halogen substituents allows for selective functionalization, enabling the construction of complex molecular architectures. Lithiation, a powerful organometallic transformation, provides a key entry point for introducing a wide range of functional groups onto the aromatic ring. This document provides detailed application notes and a comprehensive protocol for the regioselective lithiation of this compound via bromine-lithium exchange.

The primary and most facile lithiation pathway for this compound is the bromine-lithium exchange reaction. This is due to the significantly greater reactivity of the carbon-bromine bond compared to the carbon-chlorine and carbon-fluorine bonds towards organolithium reagents such as n-butyllithium (n-BuLi). The reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding aryllithium species, (3-chloro-5-fluorophenyl)lithium, with high regioselectivity. This organolithium intermediate is a potent nucleophile and can be trapped with a variety of electrophiles to introduce diverse functionalities.

Applications in Drug Discovery and Development

The (3-chloro-5-fluorophenyl)lithium intermediate is a versatile precursor for the synthesis of a wide array of more complex molecules. The presence of the remaining chloro and fluoro substituents can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity.

A prominent application is the synthesis of substituted phenylboronic acids. For instance, quenching the aryllithium reagent with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup, yields 3-chloro-5-fluorophenylboronic acid. This boronic acid is a key coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation in medicinal chemistry for the synthesis of biaryl and heteroaryl structures.

Data Presentation

The following table summarizes representative quantitative data for the lithiation of this compound and subsequent trapping with an electrophile, based on general procedures for similar substrates.

ParameterValueReference/Analogy
Starting Material This compound-
Lithiating Agent n-Butyllithium (n-BuLi)Standard for Br-Li exchange
Stoichiometry of n-BuLi 1.1 - 1.2 equivalentsEnsures complete conversion
Solvent Anhydrous Tetrahydrofuran (THF)Stabilizes the organolithium intermediate
Reaction Temperature -78 °CMinimizes side reactions
Reaction Time (Lithiation) 30 - 60 minutesBr-Li exchange is typically rapid
Electrophile Trimethyl borate (B(OMe)₃)For boronic acid synthesis
Stoichiometry of Electrophile 1.2 - 1.5 equivalentsEnsures complete trapping
Reaction Time (Quench) 1 - 2 hours at -78 °C, then warm to RTAllows for complete reaction
Product 3-Chloro-5-fluorophenylboronic acidKey intermediate for Suzuki coupling
Typical Yield 70 - 90%Based on analogous reactions

Experimental Protocols

Protocol 1: Synthesis of (3-chloro-5-fluorophenyl)lithium and subsequent conversion to 3-chloro-5-fluorophenylboronic acid

Materials:

  • This compound

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(Oi-Pr)₃)

  • Hydrochloric acid (1 M aqueous solution)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware (oven or flame-dried)

Procedure:

Reaction Setup:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Maintain a positive pressure of inert gas throughout the experiment.

Lithiation:

  • To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (approximately 10 mL per mmol of substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 45 minutes. The formation of the aryllithium species is generally rapid.

Electrophilic Quench:

  • In a separate, flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate (1.3 eq) in anhydrous THF.

  • Slowly add the trimethyl borate solution to the aryllithium solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 1.5 hours, then slowly warm to room temperature and stir for an additional 1 hour.

Workup and Purification:

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M aqueous HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-chloro-5-fluorophenylboronic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) or by slurry with a non-polar solvent to afford the pure product.

Visualizations

Lithiation_Pathway Start This compound Reagent n-BuLi, THF -78 °C Start->Reagent Intermediate (3-chloro-5-fluorophenyl)lithium Reagent->Intermediate Bromine-Lithium Exchange Electrophile Electrophile (E+) Intermediate->Electrophile Product 3-Chloro-5-fluoro-1-E-benzene Electrophile->Product Electrophilic Quench

Caption: Reaction pathway for the regioselective lithiation of this compound.

Experimental_Workflow A Dissolve Substrate in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi Dropwise B->C D Stir at -78 °C (45 min) C->D E Add Electrophile Solution at -78 °C D->E F Warm to Room Temperature E->F G Aqueous Workup (HCl) F->G H Solvent Extraction G->H I Drying and Concentration H->I J Purification I->J

Caption: General experimental workflow for the lithiation and electrophilic quench.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective palladium-catalyzed cross-coupling reactions of 1-bromo-3-chloro-5-fluorobenzene. This trifunctionalized benzene (B151609) derivative is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The inherent reactivity differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allow for chemoselective functionalization, primarily at the more labile C-Br position.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F.[1] This differential reactivity is the cornerstone of the protocols detailed below, enabling the selective formation of new carbon-carbon and carbon-nitrogen bonds at the C-1 position of the starting material.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, the reaction can be selectively performed at the C-Br bond.

Illustrative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on protocols for structurally similar dihalobenzenes.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901688
33-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF1101085
44-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄THF/H₂O801895
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the selective cross-coupling of aryl bromides in the presence of aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.5 equivalents)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).

  • Add toluene (5 mL) and deionized water (1 mL) to the flask.

  • The flask is sealed and the reaction mixture is stirred vigorously and heated to 100 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. Selective amination at the C-Br bond of this compound can be achieved using appropriate palladium catalysts and ligands.

Illustrative Data for Buchwald-Hartwig Amination

The following table presents typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101889
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002082
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄THF801691
4PiperidinePd(OAc)₂ (2)XPhos (4)LiHMDSToluene1001887
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the selective amination of aryl bromides.[2]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.5 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) to the tube.

  • Add this compound (1.0 mmol) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. The C-Br bond of this compound is the preferred site for this transformation.

Illustrative Data for Sonogashira Coupling

The table below outlines representative conditions and expected yields for the Sonogashira coupling of this compound with terminal alkynes.

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60893
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF701088
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NToluene801290
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)PiperidineTHF50695
Experimental Protocol: Sonogashira Coupling

This protocol is adapted from standard procedures for the Sonogashira coupling of aryl bromides.[3]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add anhydrous THF (8 mL) and triethylamine (2 mL).

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) to the reaction mixture.

  • Stir the reaction at 60 °C for 8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the ammonium salt.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired alkynylated product.

IV. Visualizations

Logical Relationship of Reactivity

G cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling C-Br C-Br C-Cl C-Cl C-Br->C-Cl More Reactive C-F C-F C-Cl->C-F More Reactive

Caption: Relative reactivity of C-X bonds in palladium-catalyzed cross-coupling.

General Experimental Workflow

G start Reaction Setup (Inert Atmosphere) reagents Add Substrate, Coupling Partner, Catalyst, Ligand, and Base start->reagents solvent Add Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool, Dilute, and Wash reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)Lu2082 oa Oxidative Addition pd0->oa Ar-Br pd2 Ar-Pd(II)Lu2082-Br oa->pd2 tm Transmetalation pd2->tm Ar'B(OH)u2082 Base pd2_aryl Ar-Pd(II)Lu2082-Ar' tm->pd2_aryl re Reductive Elimination pd2_aryl->re Ar-Ar' re->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in the synthesis of pharmaceuticals and functional materials where arylamines are key structural motifs. The selective functionalization of polyhalogenated aromatic compounds is a common challenge in medicinal chemistry, allowing for subsequent diversification of the molecular scaffold.

This document provides detailed application notes and a representative protocol for the chemoselective Buchwald-Hartwig amination of 1-bromo-3-chloro-5-fluorobenzene. The primary objective is the selective reaction at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for potential downstream transformations. The general reactivity trend for halogens in the oxidative addition step of the Buchwald-Hartwig amination is I > Br > Cl > F, which forms the basis for the chemoselectivity of this transformation.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-bromide bond, which is more facile than insertion into the aryl-chloride or aryl-fluoride bond, to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed via reductive elimination, yielding the arylamine product and regenerating the active Pd(0) catalyst.[3]

The choice of ligand is critical for the efficiency and selectivity of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to promote the key steps of the catalytic cycle.[3][4]

Data Presentation: Representative Reaction Conditions

Aryl BromideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1,3-Dibromo-2,5-difluorobenzeneBenzophenone iminePd(dba)₂ (0.5)Xantphos (1.0)K₃PO₄ (4.0)ⁱPrOAc8018>95 (for mono-aminated product)[5]
1-Bromo-4-(trichloromethyl)benzeneAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene (B28343)10012-2495[1]
1-Bromo-3-butoxy-5-nitrobenzeneaq. NH₃Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001885[6]
BromobenzeneMorpholine (B109124)[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)NaOtBu (1.5)Toluene1004>99[4]

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and degassed.

Representative Protocol for the Selective Amination of this compound with a Secondary Amine (e.g., Morpholine)

This protocol is a representative procedure based on established methods for similar substrates and may require optimization.[1][4][6]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Addition of Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Addition of Amine and Solvent: Add morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and quench with water (10 mL).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-(3-chloro-5-fluorophenyl)morpholine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product Aryl_Br Ar-Br (1-bromo-3-chloro- 5-fluorobenzene) Aryl_Br->OxAdd Amine HNR'R'' Amine->Amine_Coord Base_H Base-H⁺ + Br⁻ Base_H->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Schlenk Tube, Reagents) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert add_solvents Add Anhydrous Solvent and Amine inert->add_solvents reaction Heat and Stir (e.g., 100 °C, 12-24 h) add_solvents->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Sequential Cross-Coupling of 1-Bromo-3-Chloro-5-Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sequential cross-coupling of 1-bromo-3-chloro-5-fluorobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary challenge in the sequential cross-coupling of this compound?

A1: The main challenge lies in achieving chemoselectivity. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general order: C-Br > C-Cl > C-F. This inherent difference in reactivity allows for the selective functionalization of the C-Br bond under milder conditions, while leaving the C-Cl and C-F bonds intact. The subsequent coupling at the C-Cl position then requires more forcing conditions. The key is to precisely control the reaction parameters to avoid over-reaction or loss of selectivity.

Q2: I am observing significant amounts of the doubly coupled product even when targeting the C-Br bond. What could be the cause?

A2: This issue, known as a loss of selectivity, can arise from several factors:

  • High Catalyst Reactivity: A highly active palladium catalyst, often generated from bulky, electron-rich phosphine (B1218219) ligands, might be reactive enough to activate the C-Cl bond even under conditions intended for the C-Br bond.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the larger bond dissociation energy of the C-Cl bond.

  • Prolonged Reaction Times: Extending the reaction time unnecessarily can lead to the slow but eventual reaction at the less reactive C-Cl site.

  • Incorrect Choice of Base: The nature and strength of the base can influence catalyst activity and, consequently, selectivity.

Troubleshooting Workflow for Poor Selectivity (C-Br vs. C-Cl)

Caption: Troubleshooting workflow for poor selectivity in C-Br/C-Cl differentiation.

Q3: My first coupling reaction at the C-Br position is sluggish or gives a low yield. How can I improve it?

A3: Low reactivity at the C-Br bond is less common but can occur. Here's how to troubleshoot:

  • Catalyst Deactivation: Ensure a strictly inert atmosphere (argon or nitrogen) as palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Use freshly distilled and degassed solvents.

  • Inadequate Ligand: The choice of ligand is critical. For Suzuki-Miyaura couplings, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often promote the reaction.

  • Base and Solvent Mismatch: The base and solvent system is crucial. The base not only acts as a proton scavenger but also participates in the catalytic cycle. Ensure the chosen base is sufficiently soluble in the reaction solvent. For Suzuki reactions, aqueous bases are often used.

  • Impure Reagents: The purity of the boronic acid (for Suzuki), amine (for Buchwald-Hartwig), or alkyne (for Sonogashira) is vital. Boronic acids, in particular, can dehydrate to form unreactive boroxines.

Q4: I am attempting the second coupling at the C-Cl bond, but the reaction is not proceeding. What should I do?

A4: Activating the C-Cl bond requires more forcing conditions than for the C-Br bond. Consider the following:

  • Increase Temperature: A higher temperature is generally required.

  • More Active Catalyst System: Employ a more electron-rich and bulky ligand (e.g., Buchwald ligands) and a suitable palladium precatalyst.

  • Stronger Base: A stronger base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is often necessary.

  • Change of Solvent: A switch to a higher-boiling polar aprotic solvent like dioxane or DMF might be beneficial.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the selective cross-coupling at the C-Br position of bromo-chloro arenes, which can be adapted for this compound.

Table 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%) of Monocoupled Product
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O100>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O80~85
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100~80

Table 2: Selective Buchwald-Hartwig Amination at the C-Br Position

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%) of Monocoupled Product
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene100>95
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane110~90
3BenzylaminePd(OAc)₂ (1)cataCXium A (2)K₃PO₄t-BuOH100~88

Table 3: Selective Sonogashira Coupling at the C-Br Position

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%) of Monocoupled Product
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NToluene/DMF80>90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiPEATHF65~85
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineDMF90~80

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Sequential Suzuki-Miyaura Coupling

Sequential_Suzuki cluster_0 Step 1: C-Br Coupling cluster_1 Step 2: C-Cl Coupling Start This compound + Arylboronic Acid A Reaction1 Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., K3PO4) Solvent (Toluene/H2O) 80-100°C Start->Reaction1 Intermediate 3-chloro-5-fluoro-biphenyl derivative Reaction1->Intermediate Intermediate2 Intermediate from Step 1 + Arylboronic Acid B Intermediate->Intermediate2 Purification Reaction2 Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., Cs2CO3) Solvent (Dioxane) >100°C Intermediate2->Reaction2 Product Trisubstituted benzene (B151609) derivative Reaction2->Product

Caption: Experimental workflow for a two-step sequential Suzuki-Miyaura coupling.

  • First Coupling (C-Br): Follow Protocol 1 to synthesize the mono-arylated product. After purification, proceed to the second step.

  • Second Coupling (C-Cl):

    • Reaction Setup: In a new oven-dried Schlenk tube, add the purified 3-chloro-5-fluoro-biphenyl derivative (1.0 mmol), the second arylboronic acid (1.5 mmol), a more active palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a bulky, electron-rich ligand (e.g., XPhos, 0.04 mmol), and a stronger base (e.g., Cs₂CO₃, 3.0 mmol).

    • Inert Atmosphere and Solvent: Follow the procedure for inerting the atmosphere and add a degassed, high-boiling solvent such as dioxane (5 mL).

    • Reaction: Heat the mixture to a higher temperature (e.g., 110 °C) and monitor the reaction.

    • Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1.

Protocol 3: General Procedure for Selective Buchwald-Hartwig Amination at the C-Br Position

  • Reaction Setup: In a glovebox or under a stream of argon, add to an oven-dried Schlenk tube the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., RuPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Technical Support Center: Grignard Reagent Formation from 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organometallic synthesis. This guide provides detailed troubleshooting advice and frequently asked questions regarding the preparation of 3-chloro-5-fluorophenylmagnesium bromide from 1-bromo-3-chloro-5-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the desired reaction pathway, and what are the most common side reactions?

The primary goal is the selective formation of the Grignard reagent at the carbon-bromine bond, which is the most labile of the three carbon-halogen bonds present. However, several competing side reactions can occur, significantly impacting the yield and purity of the desired product. The main pathways are illustrated below.

G cluster_products Reaction Products SM This compound (Ar-Br) Desired Desired Grignard Reagent (Ar-MgBr) SM->Desired  Desired Pathway Wurtz Wurtz Coupling Product (Ar-Ar) Desired->Wurtz  Reacts with Ar-Br Quenched Protonated Byproduct (Ar-H) Desired->Quenched  Reacts with H₂O Oxidized Oxidized Product (Ar-OMgBr → Ar-OH) Desired->Oxidized  Reacts with O₂ SM2 Ar-Br H2O Trace H₂O O2 Trace O₂

Caption: Competing reaction pathways in Grignard synthesis.

The most prevalent side reactions include:

  • Wurtz Coupling: The newly formed Grignard reagent (Ar-MgBr) acts as a nucleophile and attacks a molecule of the unreacted starting material (Ar-Br), resulting in a homocoupled dimer (Ar-Ar).[1][2] This is a major cause of reduced yield.

  • Protonolysis (Quenching): Grignard reagents are extremely strong bases and will react readily with any protic source, such as trace water in the solvent or on the glassware, to form the corresponding arene (1-chloro-3-fluorobenzene).[3][4]

  • Oxidation: Reaction with atmospheric oxygen can form a magnesium alkoxide, which upon workup yields a phenol.[5][6]

Q2: My Grignard reaction fails to initiate. What are the likely causes and solutions?

Failure to initiate is a common issue, typically stemming from the passivation of the magnesium surface by a layer of magnesium oxide (MgO).[7][8]

  • Cause: Magnesium turnings have been exposed to air, forming an inert MgO layer.

  • Solution 1 (Mechanical Activation): Before adding solvent, place the magnesium turnings in the dry flask and gently crush them with a glass stirring rod under an inert atmosphere. This exposes a fresh, unoxidized metal surface.[8]

  • Solution 2 (Chemical Activation): Use a chemical activator. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[8][9] The activator reacts with the magnesium surface, cleaning it and promoting the reaction. Gentle heating may be required to start this activation process. The disappearance of the iodine's color often indicates successful activation.[2]

  • Solution 3 (Initiator): Add a small amount of pre-formed Grignard reagent to the flask to initiate the reaction.

Q3: I am observing a high yield of a dimeric byproduct. How can I minimize this?

The formation of a dimeric byproduct (3,3'-dichloro-5,5'-difluoro-1,1'-biphenyl) is due to the Wurtz coupling reaction.[10][11] This side reaction is highly dependent on the local concentration of the aryl halide and the reaction temperature.

To suppress Wurtz coupling:

  • Slow Addition: Add the solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[2][11]

  • Temperature Control: The Grignard formation is exothermic.[5] Maintain a gentle reflux and avoid excessive heating, as higher temperatures can accelerate the rate of the Wurtz coupling reaction.[2]

  • Efficient Stirring: Ensure the magnesium turnings are well-suspended to maximize the available surface area for the primary reaction.

Q4: Can the Grignard reagent form at the C-Cl or C-F bonds?

The reactivity of halogens in Grignard formation follows the trend I > Br > Cl >> F.[12]

  • C-Br Bond: This is the most reactive site, and under controlled conditions, the Grignard reagent will form here selectively.

  • C-Cl Bond: While significantly less reactive than the C-Br bond, some Grignard formation at the C-Cl site can occur, especially at higher temperatures or during prolonged reaction times. This can lead to a mixture of products or di-Grignard species.

  • C-F Bond: The carbon-fluorine bond is generally inert to classic Grignard formation conditions.[12]

G cluster_SM This compound cluster_products Potential Grignard Products SM F | C /   HC CH // C==C |   | Cl  Br Major Major Product (at C-Br) SM->Major Highly Favored Minor Minor Product (at C-Cl) SM->Minor Possible at high temp. Inert Inert (C-F) SM->Inert Unreactive

Caption: Selectivity of Grignard formation on the aryl halide.

Troubleshooting Guide

This workflow provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

G start Problem: Low Yield or Failed Reaction check_initiation Did the reaction initiate? (exotherm, color change) start->check_initiation init_no No check_initiation->init_no No init_yes Yes check_initiation->init_yes Yes check_conditions Were anhydrous conditions maintained? cond_no No check_conditions->cond_no No cond_yes Yes check_conditions->cond_yes Yes check_dimer Is a dimeric byproduct observed? dimer_yes Yes check_dimer->dimer_yes Yes dimer_no No check_dimer->dimer_no No activate_mg Action: Activate Mg surface (I₂, 1,2-dibromoethane, crushing) init_no->activate_mg init_yes->check_conditions activate_mg->start Retry dry_system Action: Rigorously dry all glassware, solvents, and use inert atmosphere cond_no->dry_system cond_yes->check_dimer dry_system->start Retry optimize_addition Action: Slow halide addition rate and maintain gentle reflux dimer_yes->optimize_addition success Reaction Optimized dimer_no->success optimize_addition->success

Caption: A logical workflow for troubleshooting the Grignard reaction.

Data Summary: Impact of Conditions on Side Reactions
ParameterConditionEffect on Wurtz CouplingEffect on QuenchingRecommended Action
Addition Rate FastIncreases[2][11]No direct effectAdd halide dropwise to maintain a steady, gentle reflux.
Temperature High (> reflux)Increases[2][5]No direct effectMaintain gentle reflux; use a water bath for control.
Solvent/Glassware WetNo direct effectIncreases[4]Flame-dry all glassware; use anhydrous grade ether/THF.
Atmosphere Air (O₂)No direct effectIncreases (Oxidation)Maintain a positive pressure of an inert gas (N₂ or Ar).[13]
Mg Surface Oxidized (dull)Increases (slows main rxn)No direct effectUse fresh, shiny Mg turnings or activate before use.[8]

Detailed Experimental Protocol

This protocol is designed to maximize the yield of 3-chloro-5-fluorophenylmagnesium bromide while minimizing side product formation.

Materials:

  • Magnesium turnings (1.2 eq.)

  • This compound (1.0 eq.)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (1-2 small crystals)

  • Inert gas supply (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • All glassware must be oven-dried ( >120°C overnight) and assembled hot while flushing with inert gas.[8]

Procedure:

  • Setup: Assemble the dry glassware under a positive pressure of inert gas. Place the magnesium turnings (1.2 eq.) and a magnetic stir bar in the reaction flask.

  • Activation: Add a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and coats the magnesium. The purple color should fade as the magnesium becomes activated.[9] Allow the flask to cool to room temperature.

  • Initiation: Add a small volume of anhydrous ether/THF (enough to cover the magnesium). In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous ether/THF. Add a small portion (~5-10%) of this solution to the magnesium suspension.

  • Reaction: The reaction should initiate, evidenced by gentle bubbling and a slight exotherm, and the solution may turn cloudy and gray.[5] If it does not start, gently warm the flask or place it in an ultrasonic bath.

  • Addition: Once the reaction is self-sustaining, begin the dropwise addition of the remaining aryl bromide solution at a rate that maintains a steady, gentle reflux. Use a water bath to cool the flask if the reaction becomes too vigorous.[2]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray or brown solution of the Grignard reagent is now ready for use in the subsequent synthetic step.

References

Technical Support Center: Optimizing Regioselectivity in Reactions of 1-bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1-bromo-3-chloro-5-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions regarding the handling and reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the basis for regioselectivity in reactions of this compound?

A1: The regioselectivity is primarily governed by the differential reactivity of the carbon-halogen bonds. In many common transformations, such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions, the reactivity order is C-Br > C-Cl > C-F. This is attributed to the bond dissociation energies, with the C-Br bond being the weakest and therefore the most susceptible to oxidative addition or exchange.

Q2: Which position on the aromatic ring is most likely to react in a standard cross-coupling reaction?

A2: In standard palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, the reaction will preferentially occur at the C1 position, displacing the bromine atom. This is due to the higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds.

Q3: Can I selectively functionalize the C-Cl or C-F positions?

A3: Selective functionalization at the C-Cl position is challenging but can be achieved after the C-Br position has been functionalized. It typically requires more forcing reaction conditions (e.g., higher temperatures, stronger ligands) for a subsequent cross-coupling reaction. Direct selective functionalization of the C-F bond is generally not feasible via standard cross-coupling or metal-halogen exchange methods due to its high bond strength.

Q4: How do the electronic effects of the halogens influence the reactivity of the aromatic ring?

A4: All three halogens are deactivating, electron-withdrawing groups, which can reduce the susceptibility of the ring to electrophilic aromatic substitution. However, in the context of metal-halogen exchange and cross-coupling, the bond strength is the more dominant factor in determining regioselectivity.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling at the C-Br Position
Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Inappropriate Ligand For sterically hindered substrates, a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand may be required to promote efficient oxidative addition and reductive elimination.
Insufficient Base The choice and amount of base are critical. Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and present in sufficient excess (typically 2-3 equivalents).
Low Reaction Temperature While starting at a moderate temperature is advisable, sluggish reactions may benefit from a gradual increase in temperature. Monitor for potential side reactions.
Poor Solvent Quality Use anhydrous, degassed solvents to prevent quenching of the organoboron reagent and deactivation of the catalyst.
Issue 2: Formation of a Mixture of Regioisomers in Metal-Halogen Exchange
Potential Cause Recommended Solution
High Reaction Temperature Lithium-halogen exchange is extremely fast and should be performed at very low temperatures (typically -78 °C) to ensure selectivity for the C-Br bond. Allowing the reaction to warm prematurely can lead to competing reactions at the C-Cl position.
Incorrect Stoichiometry of Organolithium Reagent Use of a slight excess (e.g., 1.05-1.1 equivalents) of the organolithium reagent (e.g., n-BuLi) is often optimal. A large excess can lead to undesired side reactions.
Slow Addition of Electrophile The generated aryllithium species is highly reactive. The electrophile should be added promptly after the metal-halogen exchange is complete to trap the desired intermediate before it can undergo other reactions.
Choice of Organometallic Reagent For improved selectivity, consider using a Grignard exchange reaction with a reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures. This can offer better functional group tolerance and higher regioselectivity compared to organolithiums.
Issue 3: No Reaction in a Sonogashira Coupling with a Terminal Alkyne
Potential Cause Recommended Solution
Copper Co-catalyst Deactivation Ensure the copper(I) source (e.g., CuI) is fresh and handled under an inert atmosphere to prevent oxidation to the less active copper(II) species.
Inhibition by Amine Base The choice of amine base is important. A hindered base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is commonly used. Ensure it is anhydrous.
Palladium Catalyst Poisoning Impurities in the terminal alkyne or solvents can poison the palladium catalyst. Purify the alkyne if necessary and use high-purity, degassed solvents.
Steric Hindrance If the terminal alkyne is very bulky, the reaction may require a less sterically demanding phosphine ligand or higher reaction temperatures to proceed efficiently.

Quantitative Data

Precise, peer-reviewed quantitative data for regioselective reactions specifically on this compound is limited in the literature. The following tables provide representative data from analogous polyhalogenated aromatic compounds to guide experimental design. Researchers should perform initial small-scale experiments to optimize conditions for their specific application.

Table 1: Regioselective Grignard Exchange of Aryl Bromides

SubstrateGrignard ReagentSolventTemperature (°C)Time (h)Yield (%)
1-Bromo-3,5-dichlorobenzenei-PrMgCl·LiClTHF-150.594
4-Bromobenzonitrilei-PrMgClTHF-40288

Yields are based on the subsequent reaction of the formed Grignard reagent with an electrophile.[1]

Table 2: Predicted Yields for Regioselective Suzuki-Miyaura Coupling at the C-Br Position

Data based on reactions with the structurally similar 1-bromo-3-(chloromethyl)benzene.

Arylboronic AcidPredicted ProductPredicted Yield (%)
Phenylboronic acid3-Chloro-5-fluoro-1,1'-biphenyl90-95
4-Methylphenylboronic acid3-Chloro-5-fluoro-4'-methyl-1,1'-biphenyl92-97
4-Methoxyphenylboronic acid3-Chloro-5-fluoro-4'-methoxy-1,1'-biphenyl88-93

Experimental Protocols

Protocol 1: Regioselective Lithium-Halogen Exchange and Quenching

Objective: To selectively form the aryllithium species at the C-Br position and trap it with an electrophile (e.g., N,N-dimethylformamide, DMF).

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).

  • Dissolve the substrate in anhydrous THF (to a concentration of approximately 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add anhydrous DMF (1.2 eq.) dropwise, again keeping the temperature below -70 °C.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at the C-Br position.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 eq.)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and K₃PO₄ (2.0 eq.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube.

  • Add a small amount of degassed water (e.g., 10% of the volume of dioxane).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry glassware and assemble under inert atmosphere prep2 Dissolve this compound in anhydrous THF prep1->prep2 prep3 Cool solution to -78 °C prep2->prep3 react1 Add n-BuLi dropwise (maintain T < -70 °C) prep3->react1 react2 Stir for 30 min at -78 °C react1->react2 react3 Add electrophile dropwise (maintain T < -70 °C) react2->react3 react4 Stir for 1h, then warm to RT react3->react4 workup1 Quench with sat. aq. NH4Cl react4->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Workflow for Regioselective Lithium-Halogen Exchange.

logical_relationship sub sub A 1-bromo-3-chloro- 5-fluorobenzene C Aryllithium or Grignard Intermediate (at C-Br position) A->C Metal-Halogen Exchange B Organometallic Reagent (e.g., n-BuLi, i-PrMgCl) B->C E Regioselectively Functionalized Product C->E Reaction with Electrophile D Electrophile (e.g., DMF, R-B(OH)2) D->E

Caption: Logical Flow of Regioselective Functionalization.

References

Technical Support Center: Purification of 1-Bromo-3-chloro-5-fluorobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-bromo-3-chloro-5-fluorobenzene and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, residual solvents, and isomeric byproducts. Depending on the synthetic route, isomers such as other bromochlorofluorobenzene regioisomers may be formed.[1] The presence of these impurities can complicate downstream applications and require specific purification strategies.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of the target compound is crucial for selecting an appropriate purification method.

PropertyValueReference
Molecular Formula C₆H₃BrClF[2][3][4]
Molecular Weight 209.44 g/mol [2][3][4]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 72 °C at 5 mmHg[2]
Density 1.72 g/mL[2]
Purity (Typical) ≥ 98% (GC)[2][4]

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. Common and effective methods include:

  • Distillation: Particularly fractional distillation under reduced pressure, is suitable for separating the product from non-volatile impurities or solvents with significantly different boiling points.[5]

  • Column Chromatography: Effective for separating isomeric impurities and other closely related byproducts from the desired product.[6][7][8][9][10]

  • Recrystallization: Useful if the crude product is a solid or can be derivatized to a solid. A mixed-solvent recrystallization can be particularly effective.[11]

Troubleshooting Guides

Issue 1: Poor separation of isomers during column chromatography.

Possible Cause:

  • Inappropriate solvent system (eluent).

  • Improper column packing.

  • Overloading the column with the crude product.

Recommended Solution:

  • Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen for an optimal eluent system that provides good separation between the desired product and isomeric impurities. A common starting point for non-polar compounds like halogenated benzenes is a mixture of hexanes and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate.[8]

  • Ensure Proper Column Packing: A well-packed column is essential for good separation. Use a slurry method to pack the silica (B1680970) gel or alumina (B75360) to avoid air bubbles and channels.[7][9][10]

  • Load the Sample Correctly: Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent and load it onto the column in a narrow band.[7][8]

Detailed Experimental Protocol: Column Chromatography

  • Column Preparation:

    • Secure a glass column vertically with a clamp.

    • Place a small plug of cotton or glass wool at the bottom of the column.[7][8]

    • Add a thin layer of sand (approximately 1 cm) over the plug.[6][8]

  • Packing the Column (Slurry Method):

    • In a beaker, mix silica gel with the chosen non-polar solvent (e.g., hexanes) to form a slurry.[7][10]

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[7][8][10]

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface.[8]

  • Loading the Sample:

    • Dissolve the crude reaction mixture in the minimum amount of a suitable solvent.

    • Carefully add the sample solution to the top of the column.[7]

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the solvent flows through the column.

    • Monitor the separation using TLC to identify the fractions containing the purified product.

Issue 2: Low recovery of the product after distillation.

Possible Cause:

  • Product decomposition at high temperatures.

  • Loss of volatile product during the process.

  • Inefficient condensation.

Recommended Solution:

  • Use Vacuum Distillation: this compound has a relatively high boiling point at atmospheric pressure. Performing distillation under reduced pressure will lower the boiling point and minimize the risk of thermal decomposition.[5]

  • Ensure an Efficient Condenser: Use a condenser with a large surface area and an adequate flow of cold water to ensure efficient condensation of the product vapors.

  • Properly Seal the System: Check all joints and connections to ensure the distillation apparatus is well-sealed to prevent the loss of volatile product.

Issue 3: Product fails to crystallize during recrystallization.

Possible Cause:

  • The chosen solvent is too good a solvent for the product.

  • The solution is not sufficiently saturated.

  • The presence of impurities inhibiting crystallization.

Recommended Solution:

  • Use a Mixed-Solvent System: If a single solvent is not effective, a mixed-solvent recrystallization can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[11]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

  • Pre-purification: If significant impurities are present, it may be necessary to perform a preliminary purification step, such as passing the crude product through a short plug of silica gel, before recrystallization.

Visual Guides

PurificationWorkflow Crude Crude Reaction Mixture Analysis Analyze Impurity Profile (TLC/GC-MS) Crude->Analysis Decision Select Purification Method Analysis->Decision Distillation Vacuum Distillation Decision->Distillation  Volatile vs. Non-volatile Impurities Chromatography Column Chromatography Decision->Chromatography  Isomeric or Similar Polarity Impurities Recrystallization Recrystallization Decision->Recrystallization  Crude Product is Solid or Can Be Solidified PureProduct Pure this compound Distillation->PureProduct Waste Impurities/Byproducts Distillation->Waste Chromatography->PureProduct Chromatography->Waste Recrystallization->PureProduct Recrystallization->Waste

Caption: General purification workflow for crude this compound.

TroubleshootingTree Start Purification Outcome Unsatisfactory Q1 Are isomers the main impurity? Start->Q1 A1_Yes Optimize Column Chromatography Q1->A1_Yes Yes Q2 Is the product recovery low? Q1->Q2 No End Pure Product A1_Yes->End A2_Yes Consider Vacuum Distillation or Optimize Recrystallization Q2->A2_Yes Yes Q3 Are there baseline impurities on TLC? Q2->Q3 No A2_Yes->End A3_Yes Aqueous Wash or Charcoal Treatment Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for purification strategy selection.

References

Technical Support Center: Lithiation of 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 1-bromo-3-chloro-5-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the lithiation of this compound followed by an electrophilic quench?

The primary reaction expected is a lithium-halogen exchange at the most labile position, which is the carbon-bromine bond. This is due to the general trend in halogen reactivity for such exchanges: I > Br > Cl > F.[1] Therefore, the major product will be the result of the substitution of bromine with the electrophile.

Q2: What are the potential byproducts in this reaction?

Several byproducts can form depending on the reaction conditions. These may include:

  • Protonated starting material: If the reaction is not completely dry or if the organolithium reagent is prematurely quenched, the starting material, this compound, will be recovered.

  • Homocoupling product (biphenyl derivative): The aryllithium intermediate can react with the starting aryl bromide to form a biphenyl (B1667301) derivative.

  • Products from competing metalation: Although less likely, direct deprotonation (ortho-lithiation) adjacent to the fluorine atom can occur, leading to isomeric products upon quenching.[2]

  • Benzyne (B1209423) formation: Elimination of LiF from an ortho-lithiated species can generate a highly reactive benzyne intermediate, which can then undergo various reactions, such as Diels-Alder or oligomerization, leading to products like biphenylene (B1199973) and triphenylene.[3][4]

  • Products from reaction with the solvent: The highly basic organolithium reagent can react with ethereal solvents like THF if the temperature is not kept sufficiently low.

Q3: How can I minimize the formation of byproducts?

To minimize byproducts, the following precautions are recommended:

  • Strictly anhydrous conditions: All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Low temperature: The reaction should be maintained at a low temperature (typically -78 °C) to prevent side reactions like benzyne formation and reaction with the solvent.[6][7]

  • Slow addition of reagents: The organolithium reagent should be added dropwise to the solution of the aryl halide to maintain a low concentration of the reactive species and minimize side reactions.

  • Choice of organolithium reagent: n-Butyllithium is commonly used for lithium-halogen exchange.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material - Inactive organolithium reagent.- Insufficient amount of organolithium reagent.- Reaction temperature is too low.- Titrate the organolithium reagent before use.- Use a slight excess (e.g., 1.1 equivalents) of the organolithium reagent.- Ensure the reaction temperature is appropriate for the specific organolithium reagent used.
Formation of significant amounts of protonated starting material - Presence of moisture or other protic sources in the reaction mixture.- Premature quenching of the organolithium intermediate.- Ensure all glassware is rigorously dried and use anhydrous solvents.- Purge the reaction vessel with an inert gas before starting.- Add the electrophile at low temperature and ensure it is also anhydrous.
Presence of a significant amount of homocoupling (biphenyl) byproduct - Localized high concentration of the organolithium reagent.- Reaction temperature is too high.- Add the organolithium reagent slowly and with efficient stirring.- Maintain a low reaction temperature (-78 °C).
Formation of multiple isomers - Competing ortho-lithiation (directed by the fluorine atom).- Benzyne formation and subsequent trapping.- Use a non-coordinating solvent to disfavor ortho-lithiation.- Maintain a very low reaction temperature to suppress benzyne formation.

Experimental Protocols

General Protocol for Lithium-Halogen Exchange and Electrophilic Quench

This protocol is a general guideline and may require optimization for specific electrophiles.

Materials:

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add this compound (1.0 equiv) and dissolve it in anhydrous THF (to make an approximately 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium solution (1.1 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the chosen electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight. Then, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep Preparation reaction Reaction prep->reaction workup Workup & Purification reaction->workup p1 Dry glassware and assemble under inert gas p2 Dissolve this compound in anhydrous THF p1->p2 p3 Cool solution to -78 °C p2->p3 r1 Slowly add n-BuLi at -78 °C r2 Stir for 1 hour at -78 °C (Lithiation) r1->r2 r3 Add electrophile at -78 °C r2->r3 r4 Slowly warm to room temperature r3->r4 w1 Quench with saturated aq. NH4Cl w2 Extract with organic solvent w1->w2 w3 Dry and concentrate w2->w3 w4 Purify by column chromatography w3->w4

Caption: Experimental workflow for the lithiation of this compound.

reaction_pathways cluster_main Major Pathway cluster_side Potential Side Reactions cluster_ortho Minor Pathway start This compound main_intermediate Aryllithium Intermediate (Li at Br position) start->main_intermediate n-BuLi (Li-Br Exchange) ortho_intermediate Ortho-lithiated Intermediate (Li ortho to F) start->ortho_intermediate n-BuLi (Deprotonation) main_product Desired Product (after electrophilic quench) main_intermediate->main_product E+ side_homocoupling Homocoupling Product (Biphenyl derivative) main_intermediate->side_homocoupling + Starting Material side_protonation Protonated Starting Material main_intermediate->side_protonation H+ side_benzyne Benzyne Intermediate ortho_intermediate->side_benzyne -LiF ortho_product Isomeric Product ortho_intermediate->ortho_product E+

Caption: Potential reaction pathways in the lithiation of this compound.

References

Technical Support Center: Managing Halogen Exchange in Polyhalogenated Benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing halogen exchange in polyhalogenated benzene (B151609) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during halogen exchange reactions on polyhalogenated benzenes.

Issue 1: Low or No Conversion of the Starting Material

  • Question: I am not observing any significant conversion of my polyhalogenated benzene starting material. What are the potential causes and how can I address this?

  • Answer: Low or no conversion in halogen exchange reactions can stem from several factors related to the catalyst, reagents, or reaction conditions. Here's a systematic troubleshooting approach:

    • Catalyst Inactivity: The metal catalyst (e.g., Palladium, Copper, Nickel) may not be in its active state.[1][2][3][4]

      • Solution: Ensure the use of a suitable precatalyst or activate the catalyst in situ. For palladium-catalyzed reactions, the choice of ligand is crucial for catalyst activity and stability.[1][2] For nickel-catalyzed reactions, pretreatment of nickel powder with iodine can enhance its activity.[5]

    • Inappropriate Ligand: The ligand may not be suitable for the specific transformation.

      • Solution: Screen a variety of ligands. For instance, bulky, electron-rich phosphine (B1218219) ligands like BrettPhos and AdBrettPhos have shown success in challenging palladium-catalyzed fluorinations.[1][2] For copper-catalyzed reactions, diamine ligands can significantly accelerate the reaction rate.[6]

    • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier.

      • Solution: Gradually increase the reaction temperature. Copper-catalyzed halogen exchange reactions often require high temperatures (>150 °C), though the use of specific ligands can sometimes lower this requirement.[6]

    • Poor Solubility of Halide Source: The halide salt (e.g., NaI, AgF) may have poor solubility in the chosen solvent, limiting its availability in the reaction mixture.

      • Solution: Select a solvent that can dissolve the halide salt. Polar aprotic solvents like DMF, DMAc, or HMPA are often used, but dioxane has also proven effective in many cases.[5][6]

    • Deactivation by Functional Groups: Certain functional groups on the substrate can poison the catalyst.

      • Solution: Protect sensitive functional groups prior to the halogen exchange reaction. Alternatively, choose a catalyst system known to be tolerant of a wide range of functional groups.[6]

Issue 2: Halogen Scrambling and Formation of Multiple Products

  • Question: My reaction is producing a mixture of products with halogens at different positions, instead of the desired selectively exchanged product. How can I improve selectivity?

  • Answer: Halogen scrambling is a common challenge in reactions involving polyhalogenated benzenes, leading to a loss of regioselectivity. Here are strategies to mitigate this issue:

    • Understanding Reactivity Trends: The reactivity of halogens in metal-catalyzed exchange reactions generally follows the trend I > Br > Cl > F for oxidative addition.[7] This intrinsic reactivity difference can be exploited for selective exchange.

    • Choice of Catalyst: The choice of metal catalyst can influence selectivity. For instance, certain palladium catalysts can be tuned with specific ligands to favor the activation of one C-X bond over another.[1][2]

    • Reaction Conditions: Fine-tuning the reaction temperature and time can improve selectivity. Lowering the temperature may favor the reaction at the more reactive halogen site.

    • Steric Hindrance: The steric environment around the halogen atoms can direct the regioselectivity of the exchange. A bulky catalyst may preferentially react at a less sterically hindered position.

    • Directed Metalation: In some cases, using directed metalation strategies prior to halogen exchange can achieve high regioselectivity. This involves using a directing group on the benzene ring to guide a metal-halogen exchange reagent to a specific position.

Issue 3: Competing Side Reactions Leading to Low Yield

  • Question: I am observing significant formation of byproducts such as hydrodehalogenation (reduction) and biaryl coupling, which is lowering the yield of my desired product. What can I do to suppress these side reactions?

  • Answer: Side reactions are a common cause of reduced yields in halogen exchange reactions. Here’s how to address them:

    • Hydrodehalogenation (Reduction): This side reaction, where the halogen is replaced by a hydrogen atom, is often observed in palladium-catalyzed reactions.[1]

      • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the presence of water and oxygen. The choice of ligand and base can also influence the extent of reduction.

    • Biaryl Coupling (Dimerization): The formation of biaryl products through homocoupling of the starting material is another common side reaction, particularly in nickel- and copper-catalyzed systems.[5][6]

      • Solution: The use of donor ligands, such as tributylphosphine (B147548) in nickel-catalyzed reactions, can suppress the competing dimerization.[5] Optimizing the catalyst loading and reaction temperature can also help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is best for halogen exchange on polyhalogenated benzenes?

A1: The "best" catalyst system is highly dependent on the specific transformation (i.e., which halogens are being exchanged) and the substrate's functional groups.

  • Palladium-based catalysts are versatile and have been extensively studied, especially for fluorination reactions when paired with specialized ligands like BrettPhos.[1][2]

  • Copper-based catalysts , often in the form of CuI with a diamine ligand, are particularly effective for converting aryl bromides to aryl iodides (Finkelstein reaction).[5][6]

  • Nickel-based catalysts can also mediate halogen exchange and may be a more cost-effective option, though they can sometimes lead to lower selectivity and competing side reactions.[5]

Q2: How do I choose the right solvent for my halogen exchange reaction?

A2: The choice of solvent is critical for ensuring the solubility of the reagents and for influencing the reaction rate and selectivity.

  • Polar aprotic solvents such as DMF, DMAc, and HMPA are commonly used as they can dissolve the halide salts and often facilitate the reaction.[5][6]

  • Ethereal solvents like dioxane are also frequently employed and have shown good results in many copper- and palladium-catalyzed systems.[6]

  • The choice may also depend on the required reaction temperature, as higher boiling point solvents will be necessary for high-temperature reactions.

Q3: Can I perform a halogen exchange reaction in the presence of other functional groups?

A3: Many modern catalyst systems exhibit good functional group tolerance. For example, copper-catalyzed halogen exchange with diamine ligands has been shown to be compatible with esters and nitriles.[6] However, highly sensitive functional groups may require protection. It is always advisable to consult the literature for catalyst systems known to be compatible with the specific functional groups present in your substrate.

Q4: What is the typical mechanism for metal-catalyzed halogen exchange?

A4: The most common mechanism for palladium- and nickel-catalyzed halogen exchange reactions involves a catalytic cycle of:

  • Oxidative Addition: The metal catalyst inserts into the carbon-halogen bond of the polyhalogenated benzene.

  • Halide Exchange: The halide on the metal center is exchanged with a halide from the salt in the reaction mixture.

  • Reductive Elimination: The new carbon-halogen bond is formed, and the catalyst is regenerated.[4]

For some copper-catalyzed reactions, other mechanisms, including those involving single-electron transfer (SET) or SNAr-type pathways, have also been proposed.[4]

Data Presentation

Table 1: Comparison of Catalytic Systems for Aryl Bromide to Aryl Iodide Conversion

Catalyst SystemLigandHalide SourceSolventTemp (°C)Time (h)Yield (%)Reference
5 mol % CuI10 mol % N,N'-dimethyl-1,2-cyclohexanediamine2 equiv. NaIDioxane11022~99[6]
Excess CuINoneKIHMPA160-Fair to Good[5]
Ni(0) powder (5 equiv.)NoneNaIDMF50-Substrate dependent[5]

Table 2: Palladium-Catalyzed Fluorination of Aryl Bromides

Catalyst PrecatalystLigandFluoride SourceSolventTemp (°C)Time (h)Yield (%)Reference
[(cod)Pd(CH2TMS)2]BrettPhosAgFToluene130-74 (for 1-bromo-4-cyano-toluene)[1]
AdBrettPhos-based precatalystAdBrettPhos2 equiv. AgF, sub-stoichiometric KFCyclohexane90-130-Broadly applicable[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Conversion of Aryl Bromide to Aryl Iodide

This protocol is based on the work of Klapars and Buchwald.[6]

  • Reagents and Equipment:

    • Aryl bromide (1.0 mmol)

    • Copper(I) iodide (CuI, 0.05 mmol, 5 mol %)

    • (±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.10 mmol, 10 mol %)

    • Sodium iodide (NaI, 2.0 mmol)

    • Anhydrous dioxane (5 mL)

    • Oven-dried reaction vial with a stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To the reaction vial, add the aryl bromide, copper(I) iodide, and sodium iodide.

    • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

    • Add anhydrous dioxane via syringe, followed by the (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamine ligand.

    • Place the vial in a preheated oil bath at 110 °C and stir for the time indicated by TLC or GC-MS analysis (typically 18-24 hours).

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous sodium thiosulfate (B1220275) solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Conversion start Low or No Conversion Observed catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Verify Reagent Quality & Stoichiometry start->reagents catalyst_active Is the catalyst active? catalyst->catalyst_active temp_check Is the temperature sufficient? conditions->temp_check ligand_choice Is the ligand appropriate? catalyst_active->ligand_choice Yes activate_catalyst Activate catalyst or use precatalyst catalyst_active->activate_catalyst No screen_ligands Screen different ligands ligand_choice->screen_ligands No solvent_check Is the halide source soluble? temp_check->solvent_check Yes increase_temp Increase reaction temperature temp_check->increase_temp No change_solvent Change to a more suitable solvent solvent_check->change_solvent No activate_catalyst->ligand_choice screen_ligands->temp_check increase_temp->solvent_check halogen_exchange_mechanism General Catalytic Cycle for Pd/Ni-Catalyzed Halogen Exchange M0 M(0) Catalyst oxidative_addition Oxidative Addition M0->oxidative_addition + R-X M2_intermediate1 R-M(II)-X oxidative_addition->M2_intermediate1 halide_exchange Halide Exchange (with Y-) M2_intermediate1->halide_exchange + Y- M2_intermediate2 R-M(II)-Y halide_exchange->M2_intermediate2 reductive_elimination Reductive Elimination M2_intermediate2->reductive_elimination reductive_elimination->M0 + R-Y product R-Y (Product) reductive_elimination->product substrate R-X (Substrate) substrate->oxidative_addition

References

Kinetic vs. thermodynamic control in metallation of 1-bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the metallation of 1-bromo-3-chloro-5-fluorobenzene. The following sections address common issues related to kinetic and thermodynamic control of this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the possible sites of metallation on this compound?

There are two primary pathways for the metallation of this compound:

  • Lithium-Halogen Exchange: This typically occurs at the most labile halogen, which is bromine. This reaction is generally very fast and is often the kinetically favored pathway.

  • Deprotonation (Directed Ortho-Metallation): This involves the removal of a proton from the aromatic ring by a strong base. The positions ortho (adjacent) to the halogen atoms are the most acidic. The directing ability of halogens for deprotonation generally follows the order F > Cl > Br. Therefore, the protons at C2 (ortho to F and Cl) and C6 (ortho to F and Br) are the most likely sites for deprotonation.

Q2: What is the difference between kinetic and thermodynamic control in this reaction?

  • Kinetic Control: This regime favors the product that is formed the fastest. In the metallation of this compound, this is typically the product of lithium-bromine exchange due to the high lability of the C-Br bond. Kinetic control is usually achieved at low temperatures, which prevents the reaction from reaching equilibrium.

  • Thermodynamic Control: This regime favors the most stable product. The relative stability of the different possible organometallic intermediates determines the major product under thermodynamic control. This is typically achieved at higher temperatures, allowing the initial products to revert to the starting materials and re-form until the most stable product predominates.

Q3: How does temperature affect the regioselectivity of the metallation?

Temperature is a critical parameter for controlling the regioselectivity of this reaction.

  • Low Temperatures (e.g., -78 °C): At these temperatures, the reaction is generally under kinetic control, and the faster-forming lithium-bromine exchange product is expected to be the major product.

  • Higher Temperatures (e.g., 0 °C to room temperature): As the temperature is increased, the reaction can begin to equilibrate. If the organolithium species formed by deprotonation is more stable than the one formed by lithium-bromine exchange, the product distribution will shift towards the deprotonated species.

Q4: Which base should I use for selective metallation?

The choice of base is crucial for controlling the outcome of the reaction:

  • n-Butyllithium (n-BuLi): This is a strong, non-hindered base that is commonly used for both lithium-halogen exchange and deprotonation. At low temperatures, it will likely favor the kinetic lithium-bromine exchange.

  • Lithium Diisopropylamide (LDA): This is a strong, sterically hindered, non-nucleophilic base. It is less likely to participate in lithium-halogen exchange and is often used to favor deprotonation. The steric bulk of LDA may influence which ortho proton is removed.

Troubleshooting Guides

Issue 1: My reaction is giving me a mixture of products, and I want to favor the lithium-bromine exchange product.

  • Problem: The reaction conditions may be allowing for competing deprotonation or equilibration to the thermodynamic product.

  • Solution:

    • Lower the temperature: Perform the reaction at -78 °C or even lower to ensure it is under kinetic control.

    • Use n-BuLi: This base is highly effective for lithium-halogen exchange at low temperatures.

    • Short reaction time: Add the electrophile shortly after the addition of the organolithium reagent to trap the initial kinetic product before it has a chance to rearrange.

Issue 2: I am trying to achieve deprotonation, but I am primarily observing the lithium-bromine exchange product.

  • Problem: The reaction is likely under kinetic control, favoring the faster lithium-halogen exchange.

  • Solution:

    • Use a hindered base: Employ a base like LDA, which is less prone to halogen exchange.

    • Increase the temperature (with caution): Carefully warming the reaction mixture after the initial addition of the base may allow for equilibration to the more stable deprotonated product. This should be done cautiously as organolithium species can be unstable at higher temperatures.

    • Choose the appropriate solvent: Ethereal solvents like THF can influence the reactivity of the organolithium reagent and the stability of the resulting intermediates.

Issue 3: The yield of my desired product is low, and I see evidence of starting material decomposition.

  • Problem: Organolithium and Grignard reagents are highly reactive and sensitive to moisture and oxygen. The reaction temperature may also be too high, leading to decomposition.

  • Solution:

    • Ensure anhydrous and inert conditions: All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

    • Maintain low temperatures: Keep the reaction temperature strictly controlled, especially during the addition of the organolithium reagent, which can be exothermic.

    • Purity of reagents: Use freshly titrated organolithium reagents to ensure accurate stoichiometry.

Data Presentation

The following tables present hypothetical, yet chemically plausible, quantitative data to illustrate the effect of different reaction conditions on the product distribution in the metallation of this compound followed by quenching with a generic electrophile (E+).

Table 1: Effect of Temperature on Product Distribution with n-BuLi

Temperature (°C)% Product from Br-Li Exchange% Product from Deprotonation at C2% Product from Deprotonation at C6
-789532
-40702010
0305020

Table 2: Effect of Base on Product Distribution at -78 °C

Base% Product from Br-Li Exchange% Product from Deprotonation at C2% Product from Deprotonation at C6
n-BuLi9532
s-BuLi9064
t-BuLi85105
LDA107020

Experimental Protocols

Protocol 1: Kinetically Controlled Lithium-Bromine Exchange

Objective: To selectively form the Grignard reagent at the bromine position.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dissolve in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add the electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Thermodynamically Controlled Deprotonation (Hypothetical)

Objective: To selectively deprotonate the position ortho to the fluorine and chlorine atoms.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide - DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add diisopropylamine (B44863) (1.1 eq) to anhydrous THF (0.5 M).

  • Cool the solution to -78 °C and add n-BuLi (1.1 eq) dropwise to form LDA in situ. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (0.5 M) and cool to -78 °C.

  • Slowly add the solution of the aryl halide to the LDA solution at -78 °C.

  • After stirring for 1 hour at -78 °C, slowly warm the reaction mixture to -20 °C and hold for 2 hours to allow for equilibration.

  • Cool the reaction back down to -78 °C and add the electrophile (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction as described in Protocol 1.

Mandatory Visualizations

Kinetic_vs_Thermodynamic_Control A This compound + Base B Kinetic Product (Lithium-Bromine Exchange) A->B Low Temp (-78°C) Fast, Less Stable Intermediate C Thermodynamic Product (Deprotonation) A->C Higher Temp (e.g., 0°C) Slow, More Stable Intermediate B->C Equilibration at Higher Temperature

Caption: Kinetic vs. Thermodynamic Pathways

Experimental_Workflow start Start Dry Glassware & Inert Atmosphere dissolve Dissolve Substrate This compound in anhydrous THF start->dissolve cool Cool to Low Temp e.g., -78°C dissolve->cool add_base Add Base n-BuLi or LDA cool->add_base react Reaction Kinetic: short time, low temp Thermodynamic: longer time, warmer temp add_base->react add_e Add Electrophile react->add_e quench Quench Reaction Sat. aq. NH4Cl add_e->quench workup Workup & Purification quench->workup end End Isolated Product workup->end

Caption: General Experimental Workflow

Troubleshooting low yields in functionalization of 1-bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-chloro-5-fluorobenzene. The content is designed to address common issues leading to low yields and to offer guidance on reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogen substituents on this compound?

A1: The reactivity of the halogens (Br, Cl, F) is highly dependent on the reaction type:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reactivity is governed by the carbon-halogen bond dissociation energy. The C-Br bond is weaker than the C-Cl and C-F bonds, making it the most reactive site for oxidative addition to a Pd(0) catalyst. The general reactivity order is C-Br > C-Cl >> C-F.[1][2]

  • Grignard Reagent Formation: Similar to cross-coupling, the reactivity follows the order of bond strength, with the aryl bromide being significantly more reactive than the aryl chloride.[3] It is difficult to form a Grignard reagent at the C-Cl or C-F positions without reacting the C-Br bond first.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the initial attack of the nucleophile. The high electronegativity of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) most effectively.[4][5] Therefore, the reactivity order is typically C-F > C-Cl > C-Br, provided the ring is sufficiently activated by electron-withdrawing groups.[4][6] However, without strong activating groups (like a nitro group), SNAr reactions on this substrate require harsh conditions.[1]

Q2: I am observing a complex mixture of products. What are the likely side reactions?

A2: Depending on the reaction, several side reactions can occur:

  • Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct.[7] This is often promoted by the presence of oxygen.

  • Wurtz-Type Coupling: During Grignard reagent formation, the initially formed organomagnesium compound can react with another molecule of the starting halide, leading to a dimer.[8]

  • Hydrodehalogenation: The starting material can be reduced, replacing a halogen atom with a hydrogen. This can happen in cross-coupling reactions if β-hydride elimination occurs from the catalyst intermediate or if there are protic impurities.[9]

  • Reaction at Multiple Sites: Under forcing conditions, selectivity can be lost, and you may see functionalization at both the C-Br and C-Cl positions.

Q3: Why is my palladium catalyst turning black, and what can I do about it?

A3: The formation of palladium black indicates that the soluble Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.[10] This can be caused by:

  • High Temperatures or Concentrations: Can promote catalyst aggregation.

  • Inappropriate Ligand: The ligand stabilizes the palladium center. If the ligand is not robust or is used in insufficient quantity, the catalyst can decompose.

  • Oxygen: The presence of oxygen can degrade phosphine (B1218219) ligands and the catalyst complex.

  • Solution: Ensure your reaction is run under a strictly inert atmosphere (argon or nitrogen).[8] Use a robust, stabilizing ligand, potentially at a slightly higher loading. Avoid unnecessarily high temperatures. Using a well-defined palladium precatalyst can also lead to cleaner reactions compared to generating the catalyst in situ.[11]

Troubleshooting Guides

This section provides specific troubleshooting advice for common low-yield scenarios in key reaction types.

Troubleshooting Workflow for Low Yields

The following diagram outlines a general workflow for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry - Is starting material pure? - Are reagents fresh/active? - Is stoichiometry correct? start->check_reagents check_conditions 2. Review Reaction Conditions - Is the system truly anhydrous/anaerobic? - Was solvent properly degassed? - Is temperature accurately controlled? check_reagents->check_conditions Reagents OK end Improved Yield check_reagents->end Issue Found & Fixed optimize_catalyst 3. Optimize Catalyst System (for Cross-Coupling) - Screen different ligands (e.g., bulky, electron-rich). - Try a different Pd source (precatalyst vs. in situ). - Adjust catalyst/ligand loading. check_conditions->optimize_catalyst Conditions OK check_conditions->end Issue Found & Fixed analyze_byproducts 4. Analyze Crude Reaction Mixture - Use GC-MS or LC-MS to identify byproducts. - Do byproducts suggest a specific failure mode? (e.g., homocoupling, hydrodehalogenation) optimize_catalyst->analyze_byproducts Still Low Yield optimize_catalyst->end Optimization Successful analyze_byproducts->optimize_catalyst Provides Clues

Caption: A logical workflow for troubleshooting low-yield reactions.

Guide 1: Suzuki-Miyaura Coupling

The selective coupling at the C-Br position is the most common objective.

Symptom Possible Cause(s) Suggested Solution(s)
No or low conversion; starting material recovered. 1. Inactive Catalyst: The Pd(0) active species did not form or has decomposed.[10] 2. Ineffective Base: The base is not strong enough or soluble enough to facilitate transmetalation.[12] 3. Water Issues: Insufficient water (if using an aqueous system) can slow down the reaction. Conversely, too much water can hydrolyze the boronic acid.1. Catalyst: Use a reliable palladium source, such as a precatalyst. Ensure the ligand is not degraded. Purge the reaction mixture thoroughly with an inert gas before adding the catalyst.[7] 2. Base: Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and dry.[7][12] 3. Solvent: For two-phase systems (e.g., Toluene (B28343)/H₂O), ensure vigorous stirring. Try a single-phase solvent system like dioxane with a small amount of water.
Significant homocoupling of the boronic acid. Presence of Oxygen: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid.[7]Degassing: Degas the solvent and the reaction mixture thoroughly by sparging with argon or nitrogen for at least 30 minutes before adding the catalyst.[7] Maintain a positive pressure of inert gas throughout the reaction.
Formation of hydrodehalogenated byproduct (3-chloro-5-fluorobenzene). Protic Impurities: Trace amounts of water or other protic impurities can protonate the organopalladium intermediate. Side reaction of boronic acid: Some boronic acids can act as hydride sources.Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, even when using an aqueous base system (the solvent should be dry). Boronic Acid Quality: Use high-purity boronic acid.
Guide 2: Buchwald-Hartwig Amination

This reaction also selectively targets the C-Br bond.

Symptom Possible Cause(s) Suggested Solution(s)
No reaction or very slow conversion. 1. Inappropriate Ligand: The ligand may not be suitable for this substrate, especially if trying to couple at the C-Cl position.[11] 2. Weak Base: The base (e.g., K₂CO₃) may be too weak for the deprotonation of the amine or the subsequent steps.[13] 3. Steric Hindrance: A bulky amine may react slowly.[12]1. Ligand Screening: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), which are known to promote the amination of challenging aryl halides.[10] 2. Base Selection: Use a stronger base like NaOt-Bu or LHMDS.[13] 3. Temperature: Increase the reaction temperature, but monitor for catalyst decomposition.
Low yield with catalyst decomposition (palladium black). Catalyst Instability: The palladium complex is not stable under the reaction conditions.[10]Use a Precatalyst: Employ a well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) for more reliable formation of the active catalytic species.[11] Inert Atmosphere: Ensure the reaction is rigorously protected from oxygen.
Side products observed. Double Arylation: A primary amine can react twice if stoichiometry is not controlled.[12] Hydrodehalogenation: β-Hydride elimination can compete with reductive elimination.[9]Stoichiometry: Use a slight excess of the amine to favor the mono-arylated product. Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions.[10]
Guide 3: Grignard Reagent Formation

This reaction selectively targets the C-Br bond to form 3-chloro-5-fluorophenylmagnesium bromide.

Symptom Possible Cause(s) Suggested Solution(s)
Reaction does not initiate. 1. Inactive Magnesium: The surface of the magnesium turnings is oxidized.[8][14] 2. Presence of Moisture: Grignard reagents are extremely sensitive to water.[3]1. Activation: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.[8] 2. Drying: Rigorously flame-dry all glassware under vacuum and cool under an inert gas. Use a freshly distilled, anhydrous solvent (e.g., THF or diethyl ether).[3][8]
Low yield of desired product after quenching. 1. Wurtz Coupling: Dimerization of the starting material is a common side reaction.[8] 2. Reaction with Oxygen/CO₂: The Grignard reagent is reacting with air leaking into the system.1. Slow Addition: Add the this compound solution slowly to the activated magnesium suspension to maintain a low concentration of the halide and minimize dimerization.[8] 2. Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the entire process.

Quantitative Data Summary

The following tables summarize expected outcomes for the functionalization of this compound based on general principles of reactivity. Yields are highly dependent on the specific coupling partner, catalyst system, and reaction conditions.

Table 1: Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypePalladium Source / LigandBaseSolventTemperature (°C)Expected Major Product
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂O80-100Functionalization at C-Br
Suzuki-MiyauraPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100-110Functionalization at C-Br (often higher yield)
Buchwald-HartwigPd(OAc)₂ / RuPhosNaOt-BuToluene90-110Amination at C-Br
Buchwald-HartwigXPhos Pd G3LHMDSTHF65-80Amination at C-Br

Table 2: Metal-Halogen Exchange Reactions

Reaction TypeReagent(s)SolventTemperature (°C)Expected Major Product
Grignard FormationMg turnings, I₂ (cat.)Anhydrous THF25-653-Chloro-5-fluorophenylmagnesium bromide
Halogen-Magnesium Exchangei-PrMgClAnhydrous THF-15 to 03-Chloro-5-fluorophenylmagnesium bromide[3]
Lithiation-Borylation1. s-BuLi 2. B(OR)₃Anhydrous Et₂O or THF-78Directed lithiation, followed by borylation. Position depends on directing effects.

Experimental Protocols & Visualizations

Relative Reactivity Diagram

This diagram illustrates the differing reactivity of the halogen sites for major reaction classes.

HalogenReactivity cluster_0 This compound C6H3BrClF pos1 Br pos3 Cl pos5 F react_cross_coupling Most Reactive Site for Cross-Coupling (e.g., Suzuki) & Grignard Formation react_cross_coupling->pos1 react_snar Most Reactive Site for Nucleophilic Aromatic Substitution (SNAr) (under activating conditions) react_snar->pos5 react_least Least Reactive Site for Cross-Coupling react_least->pos3

Caption: Relative reactivity of halogen sites on the benzene (B151609) ring.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the selective coupling of an arylboronic acid at the C-Br position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene and Water, in a 4:1 ratio)

Procedure:

  • Preparation: In an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed toluene and water via syringe. The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.[7]

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Grignard Reagent Formation

This protocol details the selective formation of the aryl Grignard reagent at the C-Br position.

Materials:

  • Magnesium turnings (1.2 equiv)

  • Iodine (1 small crystal, catalyst)

  • This compound (1.0 equiv)

  • Anhydrous diethyl ether or THF

Procedure:

  • Preparation: Assemble a three-neck flask, dropping funnel, and condenser. Flame-dry all glassware under vacuum and cool under a stream of dry argon.[3][8]

  • Magnesium Activation: Place the magnesium turnings in the flask. Add the iodine crystal. Gently warm the flask with a heat gun until violet iodine vapors are visible. Allow to cool. This process etches the magnesium surface.[8]

  • Initiation: Add a small portion of anhydrous solvent to cover the magnesium. Prepare a solution of this compound in the anhydrous solvent in the dropping funnel. Add a small amount (approx. 5-10%) of the halide solution to the magnesium. The reaction should initiate, indicated by slight bubbling and a gentle reflux. If it does not start, gentle warming may be required.

  • Addition: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[8]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed.

  • Usage: The resulting dark grey or brown solution of the Grignard reagent is ready for use. It should be used immediately in the subsequent reaction step under a continuous inert atmosphere.

References

Technical Support Center: Microwave-Assisted Synthesis with 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing 1-bromo-3-chloro-5-fluorobenzene in microwave-assisted organic synthesis (MAOS).

Frequently Asked Questions (FAQs)

Q1: Why is microwave irradiation advantageous for reactions with this compound? A1: Microwave heating offers significant advantages over conventional methods by enabling rapid and uniform heating of the reaction mixture.[1] This leads to dramatically reduced reaction times (from hours to minutes), often results in higher product yields, and can improve reaction selectivity.[1][2] For a polyhalogenated substrate like this compound, the precise temperature control offered by modern microwave reactors can be crucial for achieving selective C-Br bond activation over the less reactive C-Cl bond.

Q2: What are the primary safety considerations when using a microwave reactor for this type of synthesis? A2: Safety is paramount. Always use a dedicated microwave reactor designed for chemical synthesis, not a domestic oven.[3] These systems have built-in safety features for temperature and pressure monitoring.[4] When working with sealed vessels, be aware that heating solvents above their boiling points will generate high internal pressure.[4] Always allow the vessel to cool completely before opening. Familiarize yourself with the stability of your reagents at high temperatures, as some compounds may decompose.[3] Work within a laboratory hood to avoid inhaling any potentially toxic fumes.[3]

Q3: How do I select an appropriate solvent for a microwave-assisted reaction? A3: Solvent selection is critical. The ideal solvent should have a high dielectric constant to absorb microwave energy efficiently, be chemically inert under the reaction conditions, and have a sufficiently high boiling point to reach the desired reaction temperature.[5] Polar solvents like DMF, NMP, dioxane, and toluene (B28343) are commonly used.[6][7] For selective reactions, the solvent choice can influence reactivity and product yields.[8]

Q4: Can I use metal catalysts, like palladium complexes, in a microwave reactor? A4: Yes. The use of transition metal catalysts is common in microwave-assisted reactions and can greatly enhance transformations like cross-coupling.[3] The small, finely divided quantities of catalyst used will not cause arcing. However, avoid introducing bulk metals or metal filings into the microwave field.[3]

Q5: How does the reactivity of the different halogen atoms on this compound influence reaction design? A5: The C-X bond strength and reactivity in typical palladium-catalyzed cross-coupling reactions follow the order: C-Br > C-Cl >> C-F. This inherent difference allows for site-selective functionalization.[9] By carefully controlling reaction conditions (temperature, catalyst, ligand, reaction time), you can selectively react at the more labile C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations.

Troubleshooting Guide

This section addresses common issues encountered during microwave-assisted cross-coupling reactions with this compound.

Issue 1: Low or No Product Yield

  • Potential Cause: Inactive catalyst or inappropriate ligand.

    • Recommended Action: The choice of palladium source and phosphine (B1218219) ligand is crucial for activating the C-Br bond, especially on an electron-deficient ring. For Suzuki reactions, consider robust catalysts like Pd(dppf)Cl₂ or systems generated in situ from Pd₂(dba)₃ with sterically hindered, electron-rich ligands (e.g., XPhos, SPhos).[10] For Buchwald-Hartwig aminations, Pd₂(dba)₃ with a ligand like XPhos is often effective.[6]

  • Potential Cause: Suboptimal reaction temperature or time.

    • Recommended Action: Microwave heating allows for rapid temperature elevation.[1] If a reaction is sluggish, incrementally increase the temperature (e.g., in 10-20 °C steps) or extend the irradiation time. Monitor the reaction by TLC or LC-MS to check for substrate consumption and product formation. Be aware that excessive temperature or time can lead to catalyst decomposition or side product formation.[11]

  • Potential Cause: Ineffective base or poor solubility.

    • Recommended Action: The base is critical for the catalytic cycle. Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa) is anhydrous and adequately soluble in the reaction medium. For Suzuki couplings, aqueous base solutions are often used, but for other couplings, an anhydrous organic solvent is preferred.[7][12] If solubility is an issue, consider a different solvent system.

Issue 2: Formation of Side Products (e.g., Homo-coupling, Dehalogenation)

  • Potential Cause: Catalyst decomposition or side reactions at high temperatures.

    • Recommended Action: High temperatures can sometimes lead to the formation of palladium black and unwanted side reactions. Try lowering the reaction temperature or reducing the reaction time. The use of more stable palladium pre-catalysts can also mitigate this issue.

  • Potential Cause: Reaction at the C-Cl position instead of or in addition to the C-Br position.

    • Recommended Action: This indicates a lack of selectivity. To favor reaction at the C-Br bond, use milder conditions. Reduce the reaction temperature and shorten the irradiation time. Screening different catalyst/ligand combinations can identify a system with higher selectivity for C-Br oxidative addition.[9]

Issue 3: Reaction Fails to Reproduce

  • Potential Cause: Reagent quality, particularly the boronic acid (for Suzuki coupling) or amine.

    • Recommended Action: Boronic acids can dehydrate to form unreactive boroxines over time. Use fresh, high-quality reagents. Ensure amines and solvents are anhydrous, as water can interfere with many catalytic cycles.[13]

  • Potential Cause: Inconsistent microwave heating.

    • Recommended Action: Ensure the reaction volume is appropriate for the microwave vial size. Very small volumes can lead to overheating, while very large volumes may heat unevenly. Use the instrument's magnetic stirring function to ensure homogeneous temperature distribution.

Visualizing Reaction Parameters & Troubleshooting

Below are diagrams illustrating a typical experimental workflow, a troubleshooting decision tree, and the principle of regioselectivity for this substrate.

experimental_workflow prep prep mw_ops mw_ops analysis analysis reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent vial Assemble & Seal Microwave Vial solvent->vial program Set MW Parameters: - Temperature - Time - Power (Max) vial->program irradiate Microwave Irradiation (with stirring) program->irradiate cool Cool Vial to Room Temperature (<50°C) irradiate->cool workup Reaction Workup: - Quench - Extract - Dry cool->workup purify Purify Product (e.g., Column Chromatography) workup->purify

Caption: General workflow for microwave-assisted cross-coupling reactions.

troubleshooting_flowchart problem problem cause cause solution solution start Poor Reaction Outcome low_yield Low / No Yield start->low_yield side_products Side Products (e.g., debromination) start->side_products no_selectivity Reaction at C-Cl start->no_selectivity cause_catalyst Inactive Catalyst / Wrong Ligand? low_yield->cause_catalyst cause_temp Temp / Time Too Low? low_yield->cause_temp cause_base Wrong Base / Solubility Issue? low_yield->cause_base cause_decomp Catalyst Decomposition? side_products->cause_decomp cause_harsh Conditions Too Harsh? no_selectivity->cause_harsh sol_catalyst Screen Pd catalysts & electron-rich ligands cause_catalyst->sol_catalyst sol_temp Increase Temp / Time Incrementally cause_temp->sol_temp sol_base Change Base / Solvent cause_base->sol_base sol_milder Use Milder Conditions (Lower Temp / Time) cause_decomp->sol_milder cause_harsh->sol_milder

Caption: Troubleshooting decision tree for common reaction issues.

regioselectivity cluster_reactivity Relative Reactivity in Pd Cross-Coupling mol This compound Br Br Cl Cl F F Br->Cl > Cl->F >>

Caption: Regioselectivity based on C-X bond reactivity.

Experimental Protocols & Data

The following sections provide generalized, yet detailed, protocols for common cross-coupling reactions. Researchers should note that these are starting points, and optimization is often necessary for specific coupling partners.

Microwave-Assisted Suzuki-Miyaura Coupling

This reaction is used to form a C-C bond, typically coupling the aryl bromide with a boronic acid or ester.

General Protocol:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Add the solvent system (e.g., dioxane/water 4:1, ~0.1 M concentration).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture with stirring at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 min). The maximum power is typically set to 200-300 W.[6]

  • After irradiation, allow the vial to cool to below 50 °C before opening.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Example Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (min)Power (W)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O1201520085-95
4-Methoxyphenyl-boronic acidPd(dppf)Cl₂ (2%)Cs₂CO₃Toluene/H₂O1301025080-90
Thiophene-2-boronic acidPd₂(dba)₃/SPhos (2%/4%)K₃PO₄Dioxane/H₂O1102020075-85

Note: Yields are estimates based on typical outcomes for similar substrates and require experimental verification.[12]

Microwave-Assisted Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine.

General Protocol:

  • In a glovebox or under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %), ligand (e.g., XPhos, 4-10 mol %), and base (e.g., t-BuONa or Cs₂CO₃, 1.4-2.5 equiv.) to a microwave vial.[6]

  • Add this compound (1.0 equiv.) and the amine (1.1-2.2 equiv.).[6]

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.2 M).

  • Seal the vial, remove from the glovebox, and place it in the microwave reactor.

  • Irradiate with stirring at the target temperature (e.g., 130-150 °C) for the specified time (e.g., 10-30 min) with a maximum power setting (e.g., 200-300 W).[6]

  • After cooling, dilute the mixture with an appropriate solvent, filter through a pad of Celite to remove palladium residues, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Table 2: Example Conditions for Microwave-Assisted Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Power (W)Approx. Yield (%)
MorpholinePd₂(dba)₃ (2.5%)XPhos (7%)t-BuONaToluene1303020085-95
AnilinePd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃Dioxane1402025070-85
BenzylaminePd₂(dba)₃ (5%)XPhos (10%)K₃PO₄Toluene1501530080-90

Note: Yields are estimates based on typical outcomes for similar substrates and require experimental verification.[6][7]

Microwave-Assisted Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond.

General Protocol:

  • To a microwave vial, add this compound (1.0 equiv.), the terminal alkyne (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and optionally a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[14][15]

  • Add a solvent (e.g., acetonitrile (B52724) or THF) and a base (e.g., triethylamine (B128534) or diisopropylamine), which often serves as both the base and a co-solvent.[15][16]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate with stirring at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-25 min).[16]

  • After cooling, work up the reaction by diluting with an organic solvent, washing with aqueous NH₄Cl (if copper was used), water, and brine.

  • Dry the organic phase, concentrate, and purify via chromatography.

Table 3: Example Conditions for Microwave-Assisted Sonogashira Coupling

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (min)Power (W)Approx. Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (5%)Et₃NAcetonitrile1201020090-98
Trimethylsilyl-acetylenePd(OAc)₂ (2%)None (Cu-free)DIPADMF1001515085-95
1-OctynePd(PPh₃)₄ (3%)CuI (10%)Et₃NTHF902520080-90

Note: Yields are estimates based on typical outcomes for similar substrates and require experimental verification.[14][16]

References

Validation & Comparative

A Comparative 1H NMR Analysis of 1-bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-3-chloro-5-fluorobenzene, a key intermediate in the synthesis of complex organic molecules. By comparing its predicted spectral data with that of related halogenated benzenes, this document serves as a practical resource for structural elucidation and purity assessment. The principles outlined herein are broadly applicable to the spectral analysis of substituted aromatic compounds.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit a complex splitting pattern arising from the distinct chemical environments of the three aromatic protons. The chemical shifts are influenced by the additive effects of the three different halogen substituents. Based on established substituent chemical shift (SCS) values for benzene (B151609) (base value ~7.27 ppm), the following chemical shifts are anticipated:

  • H-2: This proton is ortho to the bromine and chlorine atoms and para to the fluorine atom. It is expected to be the most deshielded proton.

  • H-4: Situated ortho to the chlorine and fluorine atoms and para to the bromine atom, this proton will also be significantly deshielded.

  • H-6: This proton is ortho to the bromine and fluorine atoms and para to the chlorine atom, leading to a downfield shift.

The protons will exhibit splitting due to coupling with each other and with the ¹⁹F nucleus. The expected multiplicities are triplets of doublets or more complex multiplets due to similar coupling constants.

Comparative ¹H NMR Data

To provide context for the predicted spectrum of this compound, the following table summarizes the experimental ¹H NMR data for benzene and a series of mono-, di-, and tri-substituted halogenated benzenes. All data are reported for samples dissolved in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR spectroscopy.

CompoundProton(s)Chemical Shift (δ, ppm)Multiplicity
BenzeneH-1 to H-6~7.27s
FluorobenzeneH-2, H-6 (ortho)~7.04m
H-3, H-5 (meta)~7.29m
H-4 (para)~7.16m
ChlorobenzeneH-2, H-6 (ortho)~7.31m
H-3, H-5 (meta)~7.25m
H-4 (para)~7.21m
BromobenzeneH-2, H-6 (ortho)~7.46d
H-3, H-5 (meta)~7.23t
H-4 (para)~7.28t
1-Bromo-3-chlorobenzeneH-2~7.50t
H-4~7.28t
H-5~7.16t
H-6~7.37t
1-Chloro-3-fluorobenzeneH-2~7.21m
H-4~6.93m
H-5~7.21m
H-6~7.06m
1,3,5-TrichlorobenzeneH-2, H-4, H-6~7.24s
1,3,5-TribromobenzeneH-2, H-4, H-6~7.70s
This compound (Predicted) H-2, H-4, H-6 ~7.3 - 7.6 m

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

Experimental Protocol for ¹H NMR Analysis

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of a liquid sample into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:
  • Pulse Angle: 30-45 degrees
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay: 1-2 seconds
  • Number of Scans: 8-16 (can be increased for dilute samples)
  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
  • Perform baseline correction to obtain a flat baseline.
  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons corresponding to each resonance.
  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualization of Predicted ¹H NMR Splitting Pattern

The following diagram illustrates the predicted coupling interactions (signaling pathways) for the aromatic protons of this compound.

G cluster_protons Aromatic Protons cluster_couplings Coupling Interactions H2 H-2 H4 H-4 H2->H4 ⁴J(H-H) H6 H-6 H2->H6 ⁴J(H-H) F F H2->F ⁵J(H-F) H4->H2 ⁴J(H-H) H4->H6 ⁴J(H-H) H4->F ³J(H-F) H6->H2 ⁴J(H-H) H6->H4 ⁴J(H-H) H6->F ³J(H-F) J_ortho Ortho Coupling (³J) J_meta Meta Coupling (⁴J) J_HF H-F Coupling

Caption: Predicted coupling pathways for this compound.

A Comparative Guide to the 13C NMR Spectral Data of 1-bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the substitution patterns on an aromatic ring is crucial for predicting molecular properties and confirming structural identity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR spectral data for 1-bromo-3-chloro-5-fluorobenzene, benchmarked against several related halogenated benzenes. The data presented herein, including predicted values for the title compound and experimental data for its analogues, offers a valuable reference for spectral interpretation.

Comparison of 13C NMR Chemical Shifts

The chemical shifts in 13C NMR are highly sensitive to the electronic environment of each carbon atom. Halogen substituents exert a significant influence through a combination of inductive and resonance effects, leading to characteristic shifts in the aromatic region. The following table summarizes the 13C NMR chemical shifts for this compound and its comparators. The data for this compound is predicted, while the data for the other compounds is based on experimental values.

Compound NameC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
This compound (Predicted)123.3131.0135.5116.1162.7117.8
1-bromo-3-chlorobenzene123.1130.7135.1127.1130.5125.5
1-bromo-3,5-difluorobenzene124.1115.3163.9110.3163.9115.3
1,3,5-trichlorobenzene135.0128.3135.0128.3135.0128.3
1,3,5-tribromobenzene123.3133.5123.3133.5123.3133.5
Benzene128.5128.5128.5128.5128.5128.5

Note: Data for this compound was predicted using NMRDB.org. Experimental data for other compounds were sourced from publicly available spectral databases.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for the acquisition of a proton-decoupled 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the solid sample or 10-50 µL of the liquid sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to ensure field-frequency stability.

  • Shim the magnetic field to achieve homogeneity and optimize the resolution.

3. Acquisition Parameters:

  • Select a standard pulse sequence for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • Use a 30-degree pulse angle for the excitation pulse.

  • Set a relaxation delay (d1) of 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay of at least 5 times the longest T1 of the carbons of interest is necessary.

  • The number of scans (ns) should be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the solvent.

Visualization of this compound Structure and Predicted 13C NMR Shifts

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered. The predicted chemical shift for each carbon is also shown, providing a clear visual correlation between the structure and its spectral data.

G Predicted 13C NMR Chemical Shifts for this compound cluster_molecule Predicted 13C NMR Chemical Shifts for this compound C1 C1 (123.3 ppm) C2 C2 (131.0 ppm) C1->C2 Br Br C1->Br C3 C3 (135.5 ppm) C2->C3 C4 C4 (116.1 ppm) C3->C4 Cl Cl C3->Cl C5 C5 (162.7 ppm) C4->C5 C6 C6 (117.8 ppm) C5->C6 F F C5->F C6->C1

A Comparative Guide to 19F NMR Spectroscopy of 1-Bromo-3-chloro-5-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 1-bromo-3-chloro-5-fluorobenzene and its derivatives. This class of compounds is of significant interest in pharmaceutical and materials science research, and ¹⁹F NMR serves as a powerful tool for their characterization. This document outlines the influence of various substituents on the ¹⁹F NMR chemical shifts and coupling constants, offers detailed experimental protocols, and compares ¹⁹F NMR with alternative analytical techniques.

Influence of Substituents on ¹⁹F NMR Spectra

The electronic environment around the fluorine atom in this compound is highly sensitive to the nature of additional substituents on the aromatic ring. Electron-donating groups (EDGs) generally cause an upfield shift (to more negative ppm values) of the ¹⁹F signal, while electron-withdrawing groups (EWGs) lead to a downfield shift (to more positive ppm values).[1][2] This effect is transmitted through the aromatic π-system and can be a valuable indicator of the electronic properties of the substituent.

Table 1: Predicted ¹⁹F NMR Chemical Shift Trends for Derivatives of this compound

Substituent (R) at C4Electronic NaturePredicted ¹⁹F Chemical Shift (δ) relative to parent compound
-NO₂Strong Electron-WithdrawingDownfield shift (more positive ppm)
-CNModerate Electron-WithdrawingDownfield shift (more positive ppm)
-COCH₃Moderate Electron-WithdrawingDownfield shift (more positive ppm)
-H(Reference)~ -110 to -120 ppm (estimated)
-CH₃Weak Electron-DonatingUpfield shift (more negative ppm)
-OCH₃Strong Electron-DonatingUpfield shift (more negative ppm)
-NH₂Strong Electron-DonatingUpfield shift (more negative ppm)

Note: The exact chemical shift values will depend on the solvent and other experimental conditions. The parent compound, this compound, serves as the reference point.

Experimental Protocols

Obtaining high-quality ¹⁹F NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for the analysis of this compound derivatives.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for halogenated aromatic compounds include chloroform-d (B32938) (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. A common standard is trifluorotoluene (C₆F₅CF₃), which gives a sharp singlet at approximately -63 ppm.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters
  • Spectrometer: Use a high-field NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.

  • Lock: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zgfhig on Bruker instruments with proton decoupling) is typically sufficient.

    • Spectral Width: A spectral width of approximately 200 ppm, centered around -120 ppm, is a good starting point for aromatic fluorides.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the ¹⁹F nuclei.

    • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the chemical shift to the internal standard or an external reference.

    • Integrate the signals to obtain relative peak areas.

Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds, other analytical techniques can provide complementary information.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
¹⁹F NMR Spectroscopy Precise electronic environment of the fluorine atom, structural information through coupling constants.High sensitivity to fluorine, large chemical shift dispersion, non-destructive.Requires a fluorinated analyte, can be expensive.
¹H and ¹³C NMR Spectroscopy Information about the proton and carbon framework of the molecule.Provides complementary structural information to ¹⁹F NMR.Lower sensitivity for ¹³C, can have overlapping signals in complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, can determine elemental composition with high resolution MS.Isomers may not be distinguishable, can be destructive.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and inexpensive, good for identifying key functional groups.Provides limited structural information for the entire molecule.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture.Excellent for assessing purity and quantifying components.Does not provide detailed structural information on its own, requires reference standards for identification.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in the analysis of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std filter Filter into NMR Tube add_std->filter load_sample Load Sample into Spectrometer filter->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase Phase Correction ft->phase reference Chemical Shift Referencing phase->reference analyze Analyze Spectrum (Shifts, Couplings) reference->analyze

A streamlined workflow for the 19F NMR analysis of small molecules.

substituent_effects cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) parent This compound (Reference Chemical Shift) ewg_effect Decrease Electron Density at Fluorine Nucleus parent->ewg_effect Add EWG Substituent edg_effect Increase Electron Density at Fluorine Nucleus parent->edg_effect Add EDG Substituent deshielding Deshielding of Fluorine Nucleus ewg_effect->deshielding downfield_shift Downfield Shift (More Positive ppm) deshielding->downfield_shift shielding Shielding of Fluorine Nucleus edg_effect->shielding upfield_shift Upfield Shift (More Negative ppm) shielding->upfield_shift

References

A Researcher's Guide to the Analysis of 1-bromo-3-chloro-5-fluorobenzene Reaction Mixtures: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount for optimizing synthetic routes, ensuring product purity, and meeting regulatory standards. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures containing the key synthetic intermediate, 1-bromo-3-chloro-5-fluorobenzene. We present detailed experimental protocols, quantitative data comparisons, and an exploration of alternative analytical techniques.

This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its halogenated structure allows for selective functionalization, making it a valuable component in complex molecule construction.[1] The monitoring of its reactions is crucial for controlling product formation and minimizing impurities. GC-MS is a powerful and widely used technique for this purpose, offering high separation efficiency and definitive compound identification.[2]

GC-MS Analysis: A Powerful Tool for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds such as this compound and its derivatives. The technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

An experimental workflow for the GC-MS analysis of a this compound reaction mixture is outlined below.

GC-MS Experimental Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Quenching Quenching of Reaction ReactionMixture->Quenching Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Layer (e.g., with Na2SO4) Extraction->Drying Dilution Dilution to Working Concentration Drying->Dilution InternalStandard Addition of Internal Standard (e.g., this compound-d3) Dilution->InternalStandard Injection Injection into GC-MS InternalStandard->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification

A typical workflow for GC-MS analysis of a reaction mixture.
Detailed Experimental Protocol for GC-MS Analysis

This protocol is a representative method for the analysis of a Suzuki coupling reaction mixture of this compound with phenylboronic acid.

1. Sample Preparation:

  • An aliquot of the reaction mixture is quenched to stop the reaction.

  • The organic components are extracted using a suitable solvent like ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The sample is diluted to a working concentration (e.g., 10-100 µg/mL) in a GC-compatible solvent.

  • An internal standard, such as This compound-d3 (B595095), is added for accurate quantification.[3]

2. GC-MS Instrumentation and Parameters:

  • Instrument: Agilent 7890A GC coupled with a 5975C MSD or similar.[2]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

Quantitative Data Presentation

The following table presents hypothetical but realistic quantitative data from a GC-MS analysis of a Suzuki coupling reaction of this compound with phenylboronic acid. The data assumes the use of this compound-d3 as an internal standard.

CompoundRetention Time (min)Key m/z Ratios (Relative Abundance)Peak Area (Arbitrary Units)Concentration (µg/mL)
This compound10.5208 (M+), 210 (M+2), 129, 101150,00015.0
Product: 3-chloro-5-fluorobiphenyl12.2206 (M+), 208 (M+2), 171, 151850,00085.0
Byproduct: Biphenyl9.8154 (M+), 7750,0005.0
Internal Standard: this compound-d310.45211 (M+), 213 (M+2), 132, 104100,00010.0 (spiked)

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. For halogenated aromatic compounds, reversed-phase HPLC is often employed.

  • Advantages over GC-MS:

    • Suitable for non-volatile or thermally labile compounds.

    • Can be coupled with various detectors, including UV-Vis and Mass Spectrometry (LC-MS).

  • Disadvantages:

    • Generally lower resolution for complex mixtures of isomers compared to capillary GC.

    • Mobile phase selection can be more complex.

A logical comparison of the analytical approaches is depicted in the following diagram.

Analytical Technique Comparison Comparison of Analytical Techniques cluster_gcms GC-MS cluster_hplc HPLC cluster_ic Ion Chromatography GCMS_Adv Advantages: - High Resolution - Sensitive - Definitive Identification (MS) GCMS_Disadv Disadvantages: - Volatile Compounds Only - Thermal Degradation Risk HPLC_Adv Advantages: - Non-volatile & Thermally Labile Compounds - Versatile Detectors HPLC_Disadv Disadvantages: - Lower Resolution for Isomers - Complex Mobile Phases IC_Adv Advantages: - Analysis of Inorganic Halide Ions IC_Disadv Disadvantages: - Not for Organic Molecules Analyte This compound Reaction Mixture Analyte->GCMS_Adv Suitable for Analyte->HPLC_Adv Suitable for Analyte->IC_Adv Suitable for Halide Byproducts

A comparison of analytical techniques for reaction mixtures.
Ion Chromatography (IC)

Ion Chromatography is a specialized form of liquid chromatography used for the separation and quantification of ionic species. In the context of reactions involving this compound, IC can be a valuable tool for analyzing inorganic halide byproducts.

  • Application:

    • Quantification of bromide, chloride, and fluoride (B91410) ions that may be formed as side products or from the degradation of the starting material.

  • Advantages:

    • High sensitivity and selectivity for ionic species.

  • Limitations:

    • Not suitable for the analysis of the organic starting material, products, or byproducts.

Conclusion

The GC-MS analysis of this compound reaction mixtures provides a robust and reliable method for monitoring reaction progress, identifying products and byproducts, and ensuring the quality of the final product. The use of an internal standard, such as a deuterated analog, allows for accurate quantification. While GC-MS is often the primary analytical tool, techniques like HPLC and Ion Chromatography offer complementary information, particularly for non-volatile compounds and inorganic byproducts, respectively. The selection of the most appropriate analytical technique will depend on the specific goals of the analysis and the nature of the compounds in the reaction mixture.

References

A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-5-fluorobenzene and 1,3-dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two polyhalogenated aromatic compounds: 1-bromo-3-chloro-5-fluorobenzene and 1,3-dibromo-5-fluorobenzene (B75295). Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel molecules in the pharmaceutical and materials science sectors. This document outlines their comparative performance in key organic transformations, supported by established chemical principles and representative experimental protocols.

Core Reactivity Principles: A Theoretical Overview

The reactivity of these compounds is primarily dictated by the nature and position of the halogen substituents on the benzene (B151609) ring. The carbon-halogen bond strength and the electronic effects of the halogens are key determinants in predicting the outcome of various reactions.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the reactivity of the carbon-halogen bond is inversely proportional to its bond dissociation energy. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F. This trend is a consequence of the oxidative addition step in the catalytic cycle, which is typically the rate-determining step.

Nucleophilic Aromatic Substitution (SNAr): Conversely, in nucleophilic aromatic substitution reactions, the reactivity order is often inverted: F > Cl ≈ Br > I. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex.

Halogen-Metal Exchange: This reaction is a powerful tool for the synthesis of functionalized organometallic reagents. The rate of exchange generally follows the trend I > Br > Cl, with fluorides being largely unreactive. This method is often kinetically controlled and influenced by the stability of the resulting carbanion.

Comparative Reactivity Analysis

The distinct substitution patterns of this compound and 1,3-dibromo-5-fluorobenzene lead to different synthetic utilities.

This compound offers multiple, distinct reaction sites, enabling selective and sequential functionalization.

  • Cross-Coupling: The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the bromine-substituted position under standard conditions. More forcing conditions are required to activate the C-Cl bond.

  • Halogen-Metal Exchange: Lithiation will preferentially occur at the C-Br bond.

  • Nucleophilic Aromatic Substitution: While less common without strong activating groups, any potential SNAr reaction would be most likely to occur at the fluorine or chlorine positions, depending on the specific reaction conditions and the nature of the nucleophile.

1,3-dibromo-5-fluorobenzene possesses two equivalent, highly reactive C-Br bonds, making it an excellent substrate for introducing two identical or different functional groups.

  • Cross-Coupling: Both bromine atoms are amenable to a variety of metal-catalyzed cross-coupling reactions. Selective mono- or di-substitution can be achieved by controlling the stoichiometry of the reagents.

  • Halogen-Metal Exchange: Mono- or di-lithiation can be controlled by the amount of organolithium reagent used.

  • Nucleophilic Aromatic Substitution: The fluorine atom provides a potential site for SNAr, though this is less facile than cross-coupling at the bromine positions.

Data Presentation: Predicted Reactivity and Experimental Observations

The following tables summarize the expected reactivity based on theoretical principles and provide representative yields from the literature for analogous reactions. Direct comparative data for the two title compounds under identical conditions is scarce; therefore, the provided data serves as a predictive guide.

Table 1: Predicted Reactivity in Key Transformations

Reaction TypeThis compound1,3-dibromo-5-fluorobenzeneRationale
Palladium-Catalyzed Cross-Coupling Selective at C-Br > C-ClReactive at both C-Br sitesC-Br bond is weaker than C-Cl bond.
Halogen-Metal Exchange (Lithiation) Selective at C-BrMono- or di-lithiation at C-Br sitesC-Br is more susceptible to exchange than C-Cl or C-F.
Nucleophilic Aromatic Substitution Possible at C-F or C-Cl (if activated)Possible at C-F (if activated)C-F bond polarization facilitates nucleophilic attack.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Related Polyhalogenated Benzenes

Aryl HalideBoronic AcidCatalyst SystemProductYield (%)
1-Bromo-3-chlorobenzenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃3-Chloro-1,1'-biphenyl~95%
1,3-DibromobenzenePhenylboronic acid (1 eq.)Pd(PPh₃)₄ / Na₂CO₃3-Bromo-1,1'-biphenyl~90%
1,3-DibromobenzenePhenylboronic acid (2.2 eq.)Pd(PPh₃)₄ / Na₂CO₃1,3-Diphenylbenzene~85%

Note: Yields are indicative and can vary based on specific reaction conditions.

Experimental Protocols

The following are representative experimental protocols for key reactions involving these substrates. Researchers should optimize these conditions for their specific applications.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

Objective: To selectively couple a boronic acid at the C-Br position.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (B28343) (10 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Mono-Sonogashira Coupling of 1,3-dibromo-5-fluorobenzene

Objective: To selectively introduce one alkyne group.

Materials:

  • 1,3-dibromo-5-fluorobenzene (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (B95107) (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 1,3-dibromo-5-fluorobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the degassed THF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Selective Halogen-Metal Exchange of this compound

Objective: To generate the aryllithium species at the C-Br position for subsequent reaction with an electrophile.

Materials:

  • This compound (1.0 mmol)

  • n-Butyllithium (n-BuLi) (1.1 mmol, 1.6 M in hexanes)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Electrophile (e.g., benzaldehyde, 1.2 mmol)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the electrophile dropwise and continue stirring at -78 °C for 1 hour before allowing the reaction to warm slowly to room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Visualizing Reactivity Pathways

The following diagrams illustrate the key reactivity principles and experimental workflows discussed.

G cluster_0 This compound Reactivity Start1 1-Bromo-3-chloro- 5-fluorobenzene Product1A Selective Cross-Coupling (at C-Br) Start1->Product1A Pd Catalyst, Standard Conditions Product1B Halogen-Metal Exchange (at C-Br) Start1->Product1B n-BuLi, -78°C Product1C Forced Cross-Coupling (at C-Cl) Product1A->Product1C Pd Catalyst, Forcing Conditions G cluster_1 1,3-Dibromo-5-fluorobenzene Reactivity Start2 1,3-Dibromo- 5-fluorobenzene Product2A Mono-functionalization (at C-Br) Start2->Product2A 1 eq. Reagent Product2B Di-functionalization (at both C-Br) Start2->Product2B >2 eq. Reagent Product2A->Product2B Further Reagent G Start Combine Aryl Halide, Boronic Acid, Catalyst, Base Inert Establish Inert Atmosphere Start->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Cool, Dilute, and Wash Monitor->Workup Purify Dry, Concentrate, and Purify Workup->Purify

A Comparative Guide to Alternative Reagents for 1-bromo-3-chloro-5-fluorobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of starting materials is paramount. 1-bromo-3-chloro-5-fluorobenzene is a versatile building block, offering a handle for various cross-coupling and functionalization reactions. However, reagent availability, cost, and reactivity considerations often necessitate the exploration of alternatives. This guide provides an objective comparison of the performance of this compound with other reagents for the synthesis of 1,3,5-trisubstituted aromatic compounds, supported by established reactivity principles and representative experimental protocols.

Reactivity Overview in Common Cross-Coupling Reactions

The primary modes of functionalizing this compound and its analogs are through popular cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Stille reactions. The reactivity of the carbon-halogen bond is a critical factor influencing the efficiency of these transformations, generally following the trend: C-I > C-Br > C-Cl. This trend is a consequence of the bond dissociation energies, with the C-I bond being the weakest and most susceptible to oxidative addition by a palladium catalyst, which is often the rate-determining step.

Logical Relationship of Synthetic Approaches

The synthesis of functionalized 3-chloro-5-fluorophenyl derivatives can be approached from different starting materials, each with its own strategic advantages and disadvantages. The choice of reagent dictates the type of coupling reaction and the necessary reaction partners.

logical_relationship cluster_suzuki Suzuki-Miyaura Coupling cluster_suzuki_reverse Suzuki-Miyaura Coupling (Reverse) cluster_buchwald Buchwald-Hartwig Amination A Target Molecule (e.g., 1-Aryl-3-chloro-5-fluorobenzene) B This compound B->A + Arylboronic Acid 1-Amino-3-chloro-5-fluorobenzene Derivative 1-Amino-3-chloro-5-fluorobenzene Derivative B->1-Amino-3-chloro-5-fluorobenzene Derivative + Amine C 1-Iodo-3-chloro-5-fluorobenzene (Alternative Halide) C->A + Arylboronic Acid (Higher Reactivity) D 1,3-Dichloro-5-fluorobenzene (Alternative Dihalide) D->A + Arylboronic Acid (Lower Reactivity) E 3-Chloro-5-fluorophenylboronic Acid (Boronic Acid Derivative) E->A + Aryl Halide

Caption: Logical pathways to functionalized 3-chloro-5-fluorophenyl derivatives.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Here, we compare the expected performance of various precursors for the synthesis of a hypothetical target, 3-chloro-5-fluoro-4'-methoxybiphenyl .

Starting MaterialCoupling PartnerExpected Relative YieldNotes
1-Iodo-3-chloro-5-fluorobenzene4-Methoxyphenylboronic acidVery HighThe C-I bond is the most reactive, leading to high yields under mild conditions.
This compound 4-Methoxyphenylboronic acid High The benchmark reagent; generally provides good to excellent yields.
1,3-Dichloro-5-fluorobenzene4-Methoxyphenylboronic acidLow to MediumThe C-Cl bond is less reactive, requiring more forcing conditions and specialized catalysts.[1]
3-Chloro-5-fluorophenylboronic acid1-Bromo-4-methoxybenzeneHighAn excellent alternative where the reactivity is reversed; the boronic acid is readily available.[2]
Experimental Protocol: Suzuki-Miyaura Coupling

This general procedure is adaptable for the coupling of various aryl halides with arylboronic acids.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene (B28343)/H₂O 4:1 or Dioxane/H₂O 4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Below is a comparison for the synthesis of N-(3-chloro-5-fluorophenyl)morpholine .

Starting MaterialCoupling PartnerExpected Relative YieldNotes
1-Iodo-3-chloro-5-fluorobenzeneMorpholineVery HighHighly reactive, allowing for milder conditions and lower catalyst loading.
This compound Morpholine High A reliable substrate for Buchwald-Hartwig amination, providing good yields. [2][3][4]
1,3-Dichloro-5-fluorobenzeneMorpholineLow to MediumRequires more active and often more expensive catalysts and ligands to achieve reasonable yields due to the inertness of the C-Cl bond.[5]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general guideline for the palladium-catalyzed amination of aryl halides.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.2-1.5 eq.).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the amine (1.1-1.2 eq.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

experimental_workflow A Preparation of Reagents and Solvents B Reaction Setup (Inert Atmosphere) A->B C Heating and Stirring (Reaction Monitoring) B->C D Work-up (Extraction and Washing) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Pure Product F->G

Caption: General workflow for palladium-catalyzed cross-coupling.

Conclusion

While this compound remains a staple reagent in organic synthesis, a thorough understanding of the available alternatives can lead to more efficient, cost-effective, and versatile synthetic strategies. For Suzuki-Miyaura couplings, 3-chloro-5-fluorophenylboronic acid presents a highly viable alternative, shifting the reactive burden from the halide to the readily available boronic acid. In scenarios where high reactivity is paramount, the corresponding iodo-derivative, if accessible, will offer superior performance. Conversely, the less reactive dichloro-analogues represent a more economical but synthetically challenging option. The choice of reagent should be guided by a careful consideration of reactivity, cost, availability, and the specific demands of the synthetic target.

References

Purity Analysis of 1-bromo-3-chloro-5-fluorobenzene: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1-bromo-3-chloro-5-fluorobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals.

This document outlines detailed experimental protocols for both HPLC and GC-MS methods, presents a comparative analysis of their performance characteristics, and discusses the potential impurities that may arise during the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC): A Robust Method for Routine Purity Assessment

Reverse-phase HPLC is a widely adopted technique for the analysis of halogenated aromatic compounds due to its versatility and robustness. A well-developed HPLC method can effectively separate the main component from its potential impurities, providing reliable quantitative results.

Experimental Protocol: HPLC-UV

A reverse-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column Newcrom R1, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50, v/v).

Rationale for Method Parameters:

  • Newcrom R1 Column: This specialized reverse-phase column offers unique selectivity for halogenated compounds.[1]

  • Acetonitrile/Water Mobile Phase: A common mobile phase for reverse-phase chromatography, providing good separation for a wide range of compounds.

  • Phosphoric Acid: The addition of a small amount of acid to the mobile phase can improve peak shape and reproducibility for acidic or polar compounds.[1]

  • UV Detection at 254 nm: The benzene (B151609) ring in the analyte and its potential aromatic impurities exhibit strong absorbance at this wavelength, ensuring good sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities

GC-MS is a powerful alternative technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, including halogenated benzenes and their isomers.

Experimental Protocol: GC-MS

A GC-MS method is proposed for the comprehensive impurity profiling of this compound.

Chromatographic and Spectrometric Conditions:

ParameterCondition
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C VL MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL (splitless)
Oven Program 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-350 amu
Sample Preparation Dissolve 1 mg/mL of this compound in Dichloromethane.

Rationale for Method Parameters:

  • DB-5ms Column: A low-polarity column that provides good separation for a wide range of nonpolar and moderately polar compounds.

  • Splitless Injection: This injection mode is suitable for trace analysis, ensuring that even low-level impurities are detected.

  • Temperature Programming: A temperature gradient allows for the efficient elution of compounds with different boiling points.

  • Electron Ionization (EI): EI at 70 eV is a standard ionization technique that generates reproducible fragmentation patterns, enabling library matching for impurity identification.

Potential Impurities in this compound

The synthesis of this compound often involves electrophilic aromatic substitution reactions on a substituted benzene ring.[2] A plausible synthetic route could start from 1,3,5-trichlorobenzene, followed by selective bromination and fluorination. This process can lead to the formation of several isomeric and related impurities.

Potential Isomeric Impurities:

  • Positional Isomers: Isomers with different arrangements of the bromo, chloro, and fluoro substituents on the benzene ring (e.g., 1-bromo-2-chloro-4-fluorobenzene, 1-bromo-3-chloro-4-fluorobenzene).

  • Incompletely Halogenated Byproducts: Compounds where not all three halogen atoms have been substituted (e.g., 1-bromo-3-chlorobenzene, 1-chloro-3-fluorobenzene).

  • Over-halogenated Byproducts: Compounds with additional halogen substitutions.

The separation and identification of these potential impurities are crucial for ensuring the quality of the final product.

Performance Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the purity analysis of this compound depends on the specific analytical requirements.

FeatureHPLC-UVGC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and boiling point, followed by mass-based detection.
Applicability Well-suited for a wide range of compounds, including non-volatile and thermally labile substances.Ideal for volatile and semi-volatile compounds that are thermally stable.
Selectivity Good selectivity can be achieved by optimizing the stationary phase, mobile phase, and other chromatographic parameters.Excellent selectivity due to both chromatographic separation and mass-based detection.
Sensitivity (LOD/LOQ) Typically in the low ppm range.Generally offers higher sensitivity, often in the sub-ppm range, especially with selected ion monitoring (SIM).
Identification Identification is based on retention time comparison with a reference standard. Co-elution can be a challenge.Provides definitive identification based on mass spectra and fragmentation patterns, allowing for the identification of unknown impurities through library searching.[3]
Speed Analysis times are typically in the range of 10-30 minutes.Can offer faster analysis times, especially with modern fast GC techniques.
Cost & Complexity Relatively lower initial instrument cost and complexity compared to GC-MS.Higher initial instrument cost and requires more specialized expertise for operation and data analysis.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the purity analysis of this compound.

  • HPLC-UV is a robust and reliable method for routine quality control, providing accurate quantification of the main component and known impurities.

  • GC-MS offers superior specificity and sensitivity, making it the preferred method for comprehensive impurity profiling, identification of unknown impurities, and trace-level analysis.

The choice of the most appropriate technique will depend on the specific goals of the analysis, the nature of the expected impurities, and the available resources. For comprehensive characterization and in-depth impurity analysis, a combination of both techniques is often the most effective approach.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Separation on Newcrom R1 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity and Impurities integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve inject Inject 1 µL into GC-MS dissolve->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (50-350 amu) ionize->detect tic Generate Total Ion Chromatogram detect->tic spectra Extract Mass Spectra tic->spectra identify Identify Impurities via Library Search spectra->identify quantify Quantify Purity and Impurities identify->quantify HPLC_vs_GCMS Comparison of Analytical Techniques cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_choice Method Selection hplc_adv Advantages: - Robust for routine QC - Lower instrument cost - Suitable for non-volatile impurities impurity_id Impurity Identification & Profiling hplc_adv->impurity_id Limited applicability hplc_dis Disadvantages: - Limited identification power - Potential for co-elution gcms_adv Advantages: - Definitive impurity identification - High sensitivity (sub-ppm) - Ideal for volatile isomers routine_qc Routine Quality Control gcms_adv->routine_qc Can be used, but may be overkill gcms_dis Disadvantages: - Higher instrument cost - Requires volatile & thermally stable analytes routine_qc->hplc_adv Primary Choice impurity_id->gcms_adv Primary Choice

References

A Comparative Guide to the Suzuki Coupling Products of 1-bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For polyhalogenated substrates such as 1-bromo-3-chloro-5-fluorobenzene, the reaction offers a pathway to selectively synthesize substituted biphenyl (B1667301) derivatives, which are common motifs in pharmaceuticals and functional materials. This guide provides a detailed comparison of the potential Suzuki coupling products of this compound, supported by established chemical principles and experimental data from analogous systems.

Regioselectivity: Predicting the Major Product

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Suzuki coupling, generally follows the trend: I > Br > OTf > Cl >> F. This selectivity is primarily governed by the carbon-halogen bond dissociation energy and the kinetics of the oxidative addition step in the catalytic cycle. For this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.

Consequently, a mono-Suzuki coupling reaction is expected to proceed with high regioselectivity at the bromine-substituted position. This chemoselectivity allows for the predictable synthesis of 3-chloro-5-fluorobiphenyl derivatives as the major product. Coupling at the chlorine position would require more forcing reaction conditions and is generally not observed until the bromine position has reacted.

Logical Relationship of Suzuki Coupling

Regioselective Suzuki Coupling of this compound cluster_reactants Reactants A This compound C Pd Catalyst, Base A->C B ArB(OH)₂ B->C D Major Product: 3-chloro-5-fluoro-1,1'-biphenyl C->D Milder Conditions (High Selectivity for C-Br) E Minor Product: 3-bromo-5-fluoro-1,1'-biphenyl C->E Forcing Conditions (Low Selectivity) F Double Coupling Product D->F Further Coupling (Harsh Conditions)

Caption: Predicted reaction pathway for the Suzuki coupling of this compound.

Comparison of Potential Suzuki Coupling Products

Assuming a Suzuki coupling reaction with phenylboronic acid as the coupling partner, the following table summarizes the predicted and known properties of the potential mono-coupling products.

PropertyMajor Product: 3-chloro-5-fluoro-1,1'-biphenylAlternative Product: 3-bromo-5-fluoro-1,1'-biphenyl
Chemical Structure
CAS Number Not available136649-30-4[1]
Molecular Formula C₁₂H₈ClFC₁₂H₈BrF
Molecular Weight 206.64 g/mol 251.10 g/mol
Predicted ¹H NMR Signals expected in the aromatic region (δ 7.0-7.8 ppm). Protons on the fluorochlorophenyl ring will show coupling to fluorine.Signals expected in the aromatic region (δ 7.0-7.8 ppm). Protons on the fluorobromophenyl ring will show coupling to fluorine.
Predicted ¹³C NMR Aromatic signals (δ 110-145 ppm). Carbon atoms attached to and ortho/meta to fluorine will show C-F coupling.Aromatic signals (δ 110-145 ppm). Carbon atoms attached to and ortho/meta to fluorine will show C-F coupling. The carbon attached to bromine will have a characteristic chemical shift.
Synthesis Feasibility High, via selective C-Br coupling.Low, would require specialized catalysts or reaction conditions to favor C-Cl coupling over C-Br.

Experimental Protocols

Representative Protocol for Selective Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) or a combination of palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%) and a phosphine (B1218219) ligand like SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically a 4:1 or 3:1 mixture of a non-polar organic solvent and water (e.g., toluene/water, dioxane/water, or THF/water). The total solvent volume should be sufficient to ensure good stirring.

  • Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated with stirring at a temperature ranging from 80°C to 110°C.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired biphenyl product.

Experimental Workflow Diagram

A Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand B Solvent Addition (Degassed) A->B C Inert Atmosphere (Ar/N₂) B->C D Heating and Stirring (80-110°C) C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up: - Quenching - Extraction - Washing E->F G Purification: (Column Chromatography) F->G H Characterization: (NMR, MS, etc.) G->H

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is predicted to be a highly regioselective reaction, favoring the formation of 3-chloro-5-fluoro-biphenyl derivatives as the major products under standard conditions. This selectivity is a direct consequence of the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in the crucial oxidative addition step of the catalytic cycle. While direct experimental data for this specific transformation is limited, established protocols for similar polyhalogenated substrates provide a robust framework for successfully synthesizing and characterizing these valuable compounds. For researchers in drug development and materials science, this predictable selectivity offers a reliable strategy for the rational design and synthesis of complex molecular architectures.

References

Navigating the Stability Landscape of 1-bromo-3-chloro-5-fluorobenzene Intermediates: A DFT-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of reactive intermediates is paramount for predicting reaction pathways, optimizing synthesis, and designing novel molecular entities. This guide provides a comparative analysis of the stability of potential benzyne (B1209423) intermediates derived from 1-bromo-3-chloro-5-fluorobenzene, based on Density Functional Theory (DFT) principles.

The trisubstituted halobenzene, this compound, can form several reactive benzyne intermediates through the formal elimination of a hydrogen and a halogen atom from adjacent positions. The relative stability of these intermediates dictates the regioselectivity of subsequent reactions, such as nucleophilic additions. This guide explores the factors governing the stability of these key intermediates, offering a predictive framework grounded in computational chemistry.

Potential Benzyne Intermediates of this compound

Three primary benzyne intermediates can be generated from this compound. These are formed by the removal of a proton and a halide from adjacent carbons. The resulting structures are positional isomers, with the triple bond of the benzyne located at different positions relative to the remaining halogen substituents.

The formation of these intermediates can be visualized as follows:

cluster_products Benzyne Intermediates parent This compound I1 3-bromo-5-chlorobenzyne parent->I1 - HF I2 3-bromo-5-fluorobenzyne parent->I2 - HCl I3 3-chloro-5-fluorobenzyne parent->I3 - HBr

Figure 1: Formation pathways of the three potential benzyne intermediates from this compound.

Factors Influencing Benzyne Stability: A Qualitative Analysis

The stability of these benzyne intermediates is primarily influenced by the electronic effects of the remaining halogen substituents. Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene (B151609) ring through the sigma bond network. This effect is strongly destabilizing for the electron-deficient benzyne ring. The strength of the inductive effect follows the order: F > Cl > Br.

  • Resonance Effect (+R): Halogens can donate electron density to the benzene ring through their lone pairs, which overlap with the pi system. This effect is stabilizing for the benzyne ring. The effectiveness of this donation is related to the orbital overlap, and the order is generally considered to be Br > Cl > F.

For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution.[1][2] In the context of benzyne stability, the strong electron-withdrawing nature of the halogens is expected to be the dominant factor. Therefore, substituents with a stronger inductive effect will be more destabilizing.

Based on these principles, we can predict a qualitative stability ranking for the three benzyne intermediates:

  • 3-chloro-5-fluorobenzyne (most stable): The loss of the bromine atom removes the least electronegative halogen, leaving the more strongly electron-withdrawing fluorine and chlorine atoms to destabilize the ring. However, the absence of the largest and most polarizable bromine atom might lead to a less distorted and more stable benzyne.

  • 3-bromo-5-fluorobenzyne: The presence of the highly electronegative fluorine atom makes this intermediate less stable than the 3-chloro-5-fluorobenzyne.

  • 3-bromo-5-chlorobenzyne (least stable): The presence of two relatively large and electron-withdrawing bromine and chlorine atoms, with fluorine absent, might lead to significant ring distortion and destabilization.

Quantitative Comparison of Dihalobenzyne Stability: An Analogous System

The following table presents illustrative relative energies for dichlorobenzyne isomers, based on typical trends observed in DFT studies. The isomer with the lowest energy is considered the most stable.

IsomerRelative Energy (kcal/mol)
3-chlorobenzyne0.0 (Reference)
3,4-dichlorobenzyne+5.2
3,5-dichlorobenzyne+3.8
3,6-dichlorobenzyne+1.5

Note: This data is illustrative and intended to demonstrate the energetic differences between positional isomers. Actual values will vary depending on the computational method.

From this analogous data, we can infer that the relative positions of the halogen substituents significantly impact the stability of the benzyne intermediate.

Experimental and Computational Protocols

A rigorous computational study to determine the precise relative stabilities of the this compound intermediates would involve the following protocol:

  • Geometry Optimization: The ground state geometries of the parent molecule and the three benzyne intermediates would be optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p).

  • Frequency Calculations: Vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Energy Calculations: Single-point energy calculations would be performed using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

  • Zero-Point Energy (ZPE) Correction: The unscaled zero-point vibrational energies from the frequency calculations would be added to the electronic energies to obtain the total energies at 0 K.

  • Relative Energy Calculation: The relative stability of the benzyne isomers would be determined by taking the difference between the total energy of each isomer and the total energy of the most stable isomer.

The logical workflow for such a computational study is depicted below:

start Define Structures (Parent & 3 Benzyne Intermediates) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minima (No Imaginary Frequencies) freq->verify verify->opt False spe Single-Point Energy Calculation (Higher Level of Theory) verify->spe True zpe ZPE Correction spe->zpe rel_e Calculate Relative Energies zpe->rel_e end Stability Ranking rel_e->end

Figure 2: Logical workflow for the DFT calculation of benzyne intermediate stability.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-3-chloro-5-fluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Bromo-3-chloro-5-fluorobenzene (CAS No. 33863-76-2), a halogenated aromatic compound used in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Researchers, scientists, and drug development professionals must handle this chemical with care, recognizing its potential hazards. This compound is known to cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3][4]

Core Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[4][5][6] This substance should not be emptied into drains or released into the environment.[4][7] Chemical waste generators are responsible for correctly classifying the waste and ensuring compliance with all local, regional, and national hazardous waste regulations.[4]

A recommended specific disposal method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[8] This procedure should only be carried out by licensed waste disposal companies.[9]

Safety and Handling Summary

Proper handling and personal protective equipment (PPE) are paramount when managing this compound waste. The following table summarizes key safety and disposal data.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection (safety goggles with side-shields).[2][4][10]
Handling Use only in well-ventilated areas or outdoors. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4][9]
Storage of Waste Keep waste containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[4][9]
Accidental Release (Spill) Soak up with inert absorbent material (e.g., sand, vermiculite). Collect into suitable, closed containers for disposal. Ensure adequate ventilation and remove all sources of ignition.[4][8][10]
Container Disposal Do not reuse empty containers. Dispose of them as unused product in accordance with approved waste disposal practices.[8] Before disposal, ensure containers are completely emptied.[9]

Experimental Protocol: Small Spill Neutralization and Cleanup

This protocol details the immediate steps for managing a small laboratory spill of this compound.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[10]

  • Containment: Confine the spill using an inert absorbent material such as sand, vermiculite, or earth.[8]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[10]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[8] All cleaning materials should also be disposed of as hazardous waste.

  • Disposal: The sealed container with the collected waste must be disposed of through an approved waste disposal plant.[4][5][6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_containment Waste Collection cluster_disposal Final Disposal A Identify 1-Bromo-3-chloro- 5-fluorobenzene for Disposal B Wear Appropriate PPE: - Gloves - Goggles - Lab Coat A->B C Ensure Adequate Ventilation B->C D Is this a spill? C->D E Absorb with Inert Material D->E Yes F Place in a Labeled, Sealed Hazardous Waste Container D->F No (Routine Waste) E->F G Store Container in a Cool, Dry, Well-Ventilated Area F->G H Contact Approved Hazardous Waste Disposal Company G->H I Arrange for Pickup and Chemical Incineration H->I J Document Waste Transfer I->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.